Moz-IN-2
Description
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCVPPNOFFNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Moz-IN-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moz-IN-2 is a chemical inhibitor targeting the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. As a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and Tip60) family of acetyltransferases, MOZ plays a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of MOZ activity is implicated in various diseases, particularly in hematological malignancies like acute myeloid leukemia (AML). This compound serves as a tool compound for studying the biological functions of MOZ and for the initial stages of drug discovery efforts targeting this enzyme. This guide provides a comprehensive overview of the known mechanism of action of this compound, the function of its target, and the general experimental protocols relevant to its characterization.
Introduction to this compound and its Target, MOZ (KAT6A)
This compound is identified as an inhibitor of the protein MOZ.[1] MOZ is a histone acetyltransferase that is crucial for various cellular processes, including the generation and maintenance of hematopoietic stem cells.[2][3] Chromosomal translocations involving the MOZ gene are frequently observed in aggressive forms of acute myeloid leukemia.[2] MOZ functions as the catalytic subunit of a larger protein complex, which often includes proteins like BRPF1, ING5, and hEAF6, to specifically acetylate histone H3.[4] This enzymatic activity is essential for chromatin remodeling and the transcriptional activation of key developmental genes, such as the HOX gene family. Given its pivotal role in both normal development and oncogenesis, MOZ has emerged as a significant target for therapeutic intervention.
Quantitative Data for this compound
Publicly available data for this compound is limited. The primary reported quantitative value is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the MOZ enzyme by 50%. Other inhibitors of MOZ/KAT6A have been identified with varying potencies.
| Compound | Target | IC50 | Molecular Formula | CAS Number |
| This compound | MOZ (KAT6A) | 125 µM | C17H13FN4O3S | 2055397-88-9 |
| WM-8014 | MOZ (KAT6A) | 55 nM | Not specified | Not specified |
| WM-1119 | KAT6A | 0.25 µM (in lymphoma cells) | Not specified | Not specified |
Data for this compound sourced from MedChemExpress.[1] Data for other inhibitors is provided for comparative context.
Mechanism of Action of this compound
The direct mechanism of action of this compound is the inhibition of the histone acetyltransferase activity of MOZ. By suppressing MOZ, this compound is presumed to prevent the transfer of acetyl groups from acetyl-CoA to the lysine residues of histone tails, primarily on histone H3. This inhibition leads to a more condensed chromatin state, thereby repressing the transcription of MOZ-target genes. The downstream cellular consequences of this action can include cell cycle arrest and the induction of cellular senescence.
While the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been detailed in available literature, other inhibitors of the MYST family of HATs have been shown to act as reversible competitors of acetyl-CoA.[3]
Signaling Pathway of MOZ and its Inhibition
The following diagram illustrates the general signaling pathway in which MOZ participates and the point of intervention for an inhibitor like this compound. MOZ, as part of a larger complex, is recruited to specific gene promoters. There, it acetylates histone H3, leading to a more open chromatin structure and allowing for the binding of transcription factors and RNA polymerase, ultimately resulting in gene transcription. Inhibition of MOZ blocks this acetylation step, leading to transcriptional repression.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section outlines general methodologies for determining the IC50 of a histone acetyltransferase inhibitor and for assessing its cellular activity, based on standard practices in the field.
Biochemical Assay for IC50 Determination of a MOZ Inhibitor
A common method for determining the IC50 of a HAT inhibitor is a biochemical assay that measures the extent of histone acetylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are frequently employed techniques.
Principle: The assay measures the acetylation of a biotinylated histone peptide substrate by the recombinant MOZ enzyme. The reaction product is detected using an antibody specific for the acetylated lysine residue, which is conjugated to a fluorophore (the acceptor). A streptavidin-conjugated fluorophore (the donor) binds to the biotinylated peptide. When both are in close proximity, FRET occurs upon excitation of the donor, and the resulting signal is proportional to the amount of acetylated product.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1% BSA).
-
Dilute recombinant human MOZ enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of biotinylated histone H3 peptide substrate and acetyl-CoA in the reaction buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a microplate.
-
Add the MOZ enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the histone peptide and acetyl-CoA mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the anti-acetyl-histone antibody and the streptavidin-donor.
-
Incubate to allow for antibody binding.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram illustrates a generalized workflow for such an experiment.
Cellular Assay for Target Engagement
To confirm that an inhibitor is active within a cellular context, a target engagement assay can be performed. Western blotting is a common method to assess the levels of histone acetylation in cells treated with the inhibitor.
Principle: Cells are treated with the MOZ inhibitor, and the overall level of a specific histone acetylation mark known to be catalyzed by MOZ (e.g., H3K14ac or H3K9ac) is measured. A reduction in the level of this mark indicates that the inhibitor has entered the cells and engaged with its target.
General Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human leukemia cell line like MV4-11 or MOLM-13) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of the MOZ inhibitor (and a vehicle control) for a specified period (e.g., 24-48 hours).
-
-
Histone Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark (e.g., anti-acetyl-H3K14).
-
Incubate with a secondary antibody conjugated to an enzyme like HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a total histone (e.g., anti-H3) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated histone and the total histone.
-
Normalize the acetylated histone signal to the total histone signal.
-
Compare the normalized signals across the different treatment conditions to determine the effect of the inhibitor on cellular histone acetylation.
-
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the MOZ histone acetyltransferase. With a reported IC50 of 125 µM, it provides a tool to inhibit MOZ activity, thereby modulating gene expression and cellular processes. While specific, detailed experimental data on this compound itself is sparse in the public domain, the established methodologies for characterizing other HAT inhibitors provide a clear framework for its further investigation. A deeper understanding of the precise molecular interactions between this compound and MOZ, as well as its selectivity profile, will be crucial for its development as a more refined research tool or as a starting point for therapeutic drug design.
References
The Role of MOZ (KAT6A) in Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monocytic Leukemia Zinc Finger protein (MOZ), also known as KAT6A, is a critical epigenetic regulator whose dysregulation is increasingly implicated in the pathogenesis of leukemia, particularly Acute Myeloid Leukemia (AML). As a member of the MYST family of histone acetyltransferases (HATs), MOZ plays a pivotal role in normal hematopoiesis, primarily through its influence on the self-renewal and maintenance of hematopoietic stem cells (HSCs).[1][2] Chromosomal translocations involving the MOZ gene give rise to oncogenic fusion proteins, such as MOZ-CBP, MOZ-p300, and MOZ-TIF2, which drive leukemogenesis by aberrantly regulating gene expression.[3][4] These fusion proteins disrupt normal cellular processes by altering histone acetylation patterns, interfering with the function of key transcription factors like p53 and nuclear receptors, and promoting the expression of proto-oncogenes such as HOXA9 and MEIS1.[1][4] The essential role of the MOZ protein complex, which includes BRPF1, ING5, and hEAF6, in both normal hematopoietic and leukemic contexts underscores its potential as a promising therapeutic target.[5][6] This guide provides a comprehensive overview of the molecular mechanisms of MOZ in leukemia, detailed experimental protocols for its study, and quantitative data to support future research and drug development efforts.
The Core Function of MOZ in Normal and Malignant Hematopoiesis
MOZ is a histone acetyltransferase that primarily targets lysine residues on histone tails, leading to a more open chromatin structure and transcriptional activation.[7] This enzymatic activity is crucial for the regulation of gene expression programs that govern the proliferation and differentiation of hematopoietic progenitor and stem cells.[8]
In the context of leukemia, the MOZ gene is frequently involved in chromosomal translocations, leading to the creation of fusion proteins that retain the N-terminal portion of MOZ, including its HAT domain, fused to a C-terminal partner protein.[3][9] These fusion proteins, such as MOZ-TIF2 and MOZ-CBP, are potent oncoproteins that can transform hematopoietic progenitors and induce AML in mouse models.[3][10]
The leukemogenic activity of MOZ fusion proteins stems from their ability to cause aberrant histone acetylation, leading to the dysregulation of target genes.[9] For instance, they can interfere with the normal function of tumor suppressors and co-activators. MOZ-TIF2 has been shown to inhibit the transcriptional activities of CBP-dependent activators, including nuclear receptors and the tumor suppressor p53.[3][4] This inhibition is mediated by the recruitment and sequestration of CBP, leading to reduced cellular levels of this critical co-activator.[4]
A key downstream effect of MOZ and its fusion proteins is the upregulation of the proto-oncogenes HOXA9 and MEIS1, which are critical for the self-renewal of leukemic stem cells.[1][11] Endogenous MOZ is required to maintain the active chromatin state at the Meis1 gene locus.[1]
The MOZ Protein Complex: A Hub for Regulation and a Target for Intervention
MOZ functions within a multimeric complex that is essential for its catalytic activity and targeting to specific genomic loci. This core complex is a hetero-tetramer composed of MOZ, the Bromodomain and PHD finger-containing protein 1 (BRPF1), Inhibitor of Growth 5 (ING5), and human Esa1-associated factor 6 (hEAF6).[5][6] BRPF1 acts as a scaffold, bridging the interaction between MOZ and the other subunits.[6] The various domains within these subunits, such as the PHD fingers and bromodomains, recognize specific post-translational modifications on histones, thereby directing the complex to its target genes.[5] The formation and function of this complex are critical for both normal hematopoiesis and the oncogenic activity of MOZ fusion proteins.[12]
Quantitative Data on MOZ in Leukemia
Summarized below is key quantitative data related to MOZ expression and inhibition in leukemia.
| Parameter | Leukemia Subtype/Cell Line | Value | Reference |
| Relative MOZ (KAT6A) Expression | Acute Myeloid Leukemia (TCGA) | Significantly higher than matched normal tissue | [9][13] |
| Prognostic Correlation | Acute Myeloid Leukemia (M5 subtype) | Low MOZ expression associated with poor prognosis | [14] |
| IC50 of WM-1119 (MOZ Inhibitor) | B-cell Lymphoma cells | 0.25 µM | [15][16] |
| Binding Affinity of WM-1119 (Kd) | KAT6A (MOZ) | 2 nM | [15][16] |
| Effect of MOZ-TIF2 on p53 activity | SaOS-2 cells with p53-responsive reporters | Inhibition of p53-mediated transcription | [4] |
| Meis1 Expression in Moz-/- MOZ-TIF2 AML cells | Murine AML model | Dramatically lower compared to Moz+/+ | [1] |
Experimental Protocols for Studying MOZ in Leukemia
Co-Immunoprecipitation (Co-IP) for MOZ Interaction Partners
This protocol is designed to isolate MOZ and its interacting proteins, such as the components of its core complex (BRPF1, ING5, hEAF6).
Materials:
-
Leukemia cell line (e.g., HEK 293T cells for transfected protein studies)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Antibodies: Anti-FLAG antibody (for FLAG-tagged MOZ), anti-HA antibody (for HA-tagged BRPF1), and relevant isotype controls.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Culture and harvest approximately 1 x 10^7 leukemia cells.
-
Lyse the cells in 1 mL of ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with 2-5 µg of the primary antibody (e.g., anti-FLAG for MOZ) overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
Elute the protein complexes by resuspending the beads in 30 µL of Elution Buffer and boiling for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., anti-HA for BRPF1).
Chromatin Immunoprecipitation (ChIP) for MOZ Target Genes
This protocol is for identifying the genomic regions occupied by MOZ or its fusion proteins, such as the promoters of HOXA9 and MEIS1.
Materials:
-
Hematopoietic cells (e.g., primary AML cells or relevant cell lines).
-
Formaldehyde (1% final concentration) for cross-linking.
-
Glycine (125 mM final concentration) for quenching.
-
ChIP Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, with protease inhibitors).
-
Antibody against MOZ or a tag on a fusion protein.
-
Protein A/G magnetic beads.
-
Wash Buffers of increasing stringency.
-
Elution Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 1% SDS).
-
RNase A and Proteinase K.
-
DNA purification kit.
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Perform immunoprecipitation overnight at 4°C with an antibody targeting MOZ.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA and analyze by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to measure the effect of MOZ or its fusion proteins on the transcriptional activity of a target promoter.
Materials:
-
Mammalian cell line (e.g., Saos-2).
-
Expression vectors for MOZ, MOZ-CBP, and a p53-responsive luciferase reporter plasmid.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the p53-responsive luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector, a MOZ expression vector, or a MOZ-CBP expression vector.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Lyse the cells and measure the firefly luciferase activity, which corresponds to the activity of the p53-responsive promoter.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Calculate the relative luciferase activity to determine the effect of MOZ or MOZ-CBP on p53-mediated transcription.
Visualizing MOZ Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and molecular interactions involving MOZ in leukemia.
Caption: Assembly of the core MOZ histone acetyltransferase complex.
Caption: The MOZ-TIF2 fusion protein drives leukemogenesis.
Caption: A streamlined workflow for Co-Immunoprecipitation of MOZ.
Conclusion and Future Directions
MOZ is a multifaceted protein that is central to the regulation of normal hematopoiesis and is a key player in the development of leukemia when its function is corrupted by chromosomal translocations. The resulting fusion proteins drive leukemogenesis through the epigenetic reprogramming of hematopoietic progenitors. Understanding the intricate molecular details of MOZ function and the consequences of its dysregulation is paramount for the development of novel therapeutic strategies. The MOZ HAT activity and the integrity of its associated protein complex represent promising targets for the design of small molecule inhibitors. Further research into the upstream signaling pathways that lead to MOZ translocations and the full spectrum of downstream targets of MOZ fusion proteins will undoubtedly unveil new avenues for therapeutic intervention in leukemia.
References
- 1. MOZ is critical for the development of MOZ/MLL fusion–induced leukemia through regulation of Hoxa9/Meis1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. MOZ-TIF2 inhibits transcription by nuclear receptors and p53 by impairment of CBP function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOZ-TIF2 Inhibits Transcription by Nuclear Receptors and p53 by Impairment of CBP Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. MOZ is critical for the development of MOZ/MLL fusion-induced leukemia through regulation of Hoxa9/Meis1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 13. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WM 1119 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
The Effect of MOZ Inhibition on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Monocytic Leukemia Zinc-finger (MOZ) protein, also known as KAT6A or MYST3, is a critical histone acetyltransferase (HAT) that plays a pivotal role in chromatin modification and gene regulation.[1][2] As a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of HATs, MOZ is integral to processes such as hematopoiesis and has been implicated in the development of acute myeloid leukemia (AML) and other cancers.[2][3][4] This technical guide provides an in-depth overview of the impact of inhibiting MOZ on histone acetylation, offering a framework for the evaluation of potential therapeutic compounds targeting this enzyme. While this document focuses on the general effects of MOZ inhibition, the methodologies and data presentation formats can be directly applied to the characterization of specific inhibitors, such as the hypothetical Moz-IN-2.
MOZ and its Role in Histone Acetylation
MOZ is the catalytic subunit of a tetrameric complex that includes the proteins BRPF1 (or its paralogs BRPF2/3), ING5, and hEAF6.[2] This complex is crucial for the acetylation of specific lysine residues on histone tails. In vitro, MOZ has been shown to acetylate lysine residues on histones H2B, H3, and H4.[2] Specifically, it targets H3K14 and H4K5, K8, K12, and K16.[2] In vivo, MOZ is known to acetylate H3K9.[2]
The acetylation of histones by MOZ neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and negatively charged DNA.[1] This "loosening" of the chromatin structure increases the accessibility of DNA to transcription factors and other regulatory proteins, generally leading to transcriptional activation.[1] The MOZ complex is recruited to specific genomic locations through the recognition of existing histone modifications by "reader" domains within its subunits.[1][4] For instance, the tandem PHD finger of MOZ recognizes acetylated H3K14, promoting further acetylation of this residue.[2]
Quantitative Effects of MOZ Inhibition on Histone Acetylation
The efficacy of a MOZ inhibitor would be quantified by its ability to reduce the acetylation of specific histone lysine residues in cellular and biochemical assays. The following table provides a template for summarizing such quantitative data.
| Inhibitor | Target Histone Mark | Assay Type | Cell Line/System | IC50 / % Inhibition | Reference |
| This compound | H3K9ac | Western Blot | MV4-11 | Data Placeholder | Citation |
| This compound | H3K14ac | Mass Spectrometry | 293T | Data Placeholder | Citation |
| This compound | Global H3 Acetylation | ELISA | HeLa | Data Placeholder | Citation |
| This compound | MOZ HAT Activity | In vitro HAT Assay | Recombinant MOZ | Data Placeholder | Citation |
Experimental Protocols
A thorough evaluation of a MOZ inhibitor requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of MOZ and its inhibition.
Materials:
-
Recombinant MOZ protein
-
Histone H3 or H4 substrate (peptide or full-length)
-
Acetyl-Coenzyme A (Acetyl-CoA), may be radiolabeled (e.g., [3H] or [14C])
-
MOZ inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter (for radioactive assays) or specific antibodies for ELISA-based readouts.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the MOZ inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant MOZ enzyme and Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing with sodium carbonate buffer).
-
Quantify the incorporation of the acetyl group. For radioactive assays, this involves measuring the radioactivity of the histone substrate using a scintillation counter. For non-radioactive methods, an ELISA-based approach with an antibody specific to the acetylated histone mark can be used.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the effect of a MOZ inhibitor on histone acetylation levels within a cellular context.
Materials:
-
Cell line of interest (e.g., a leukemia cell line with high MOZ expression)
-
Cell culture medium and reagents
-
MOZ inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the histone mark of interest, e.g., anti-H3K9ac, and a loading control, e.g., anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the MOZ inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Visualizations
Signaling Pathway of MOZ-mediated Transcription
References
- 1. tandfonline.com [tandfonline.com]
- 2. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase MOZ acts as a co-activator of Nrf2–MafK and induces tumour marker gene expression during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Role of KAT6A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Histone Acetyltransferase KAT6A in Cancer Development, Signaling Pathways, and Therapeutic Targeting
Executive Summary
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a critical epigenetic regulator frequently dysregulated in a variety of malignancies. As a member of the MYST family of histone acetyltransferases (HATs), KAT6A plays a pivotal role in controlling gene expression through the acetylation of histone and non-histone proteins. This technical guide provides a comprehensive overview of KAT6A's function in cancer development, intended for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of KAT6A-driven oncogenesis, its role in key signaling pathways across different cancer types, and its value as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying KAT6A, and visualizes complex signaling networks to facilitate a deeper understanding of KAT6A's multifaceted role in cancer.
Introduction to KAT6A
KAT6A is a histone acetyltransferase that primarily targets lysine residues on histone H3 and H4 tails, leading to a more open chromatin structure that facilitates gene transcription.[1] It is a large, multi-domain protein containing a nuclear localization signal, a double C2H2 zinc finger domain, a highly conserved MYST HAT domain, and domains that mediate protein-protein interactions.[1][2] KAT6A is a key component of the MOZ/MORF histone acetyltransferase complex and functions as a transcriptional coactivator for several transcription factors, including RUNX1, RUNX2, and p53.[1][2] While essential for normal development, particularly hematopoiesis, the dysregulation of KAT6A has been increasingly implicated in the pathogenesis of various cancers.[3][4]
Dysregulation of KAT6A in Cancer
The primary mechanism of KAT6A dysregulation in solid tumors is gene amplification, leading to its overexpression.[1][2] The KAT6A gene is located on chromosome 8p11.21, a region frequently amplified in several cancers.[1][2] In hematological malignancies, particularly acute myeloid leukemia (AML), chromosomal translocations involving the KAT6A gene are a key oncogenic driver.[4]
Breast Cancer
In breast cancer, the 8p11-p12 genomic region, which includes KAT6A, is amplified in approximately 12-15% of cases, particularly in the luminal subtype.[1][5] This amplification is strongly correlated with increased KAT6A mRNA and protein expression.[1] High levels of KAT6A are associated with a significant reduction in overall survival for breast cancer patients.[1] Functionally, KAT6A promotes the proliferation and clonogenic capacity of breast cancer cells, in part by activating the expression of the estrogen receptor alpha (ERα) promoter.[6][7]
Glioblastoma (GBM)
In glioblastoma, the most aggressive form of brain cancer, KAT6A expression is significantly upregulated compared to normal brain tissue and correlates with higher tumor grade.[4][8][9] Patients with high KAT6A expression have a notably poorer prognosis, with a median survival of 9.97 months compared to 13.53 months for those with low KAT6A levels.[8][9] Mechanistically, KAT6A drives GBM tumorigenesis by activating the PI3K/AKT signaling pathway.[4] Silencing of KAT6A in GBM cell lines has been shown to suppress cell proliferation, migration, and tumor development in preclinical models.[4]
Ovarian Cancer
Similar to breast cancer and GBM, KAT6A is frequently amplified and overexpressed in ovarian cancer, which is associated with a poor overall survival rate.[2] In this cancer type, KAT6A promotes tumorigenicity and contributes to chemoresistance.[2] Its oncogenic function in ovarian cancer is mediated through a distinct signaling pathway involving the acetylation and subsequent inhibition of the E3 ubiquitin ligase COP1, leading to the stabilization and activation of β-catenin.[2]
Acute Myeloid Leukemia (AML)
In AML, KAT6A exhibits the highest expression levels across all cancer types in The Cancer Genome Atlas (TCGA) dataset, and its expression is significantly elevated compared to normal hematopoietic tissue.[10][11] High KAT6A expression in AML is linked to a repression of the monocyte differentiation gene signature, contributing to the differentiation block that is a hallmark of this disease.[10][11] KAT6A drives critical leukemogenic gene expression programs in AML, including the upregulation of the proto-oncogene MYC.[10][11]
Other Cancers
Elevated KAT6A expression has also been observed in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), where it is also associated with a poor prognosis and promotes tumor growth.[12][13] In endometrial serous carcinoma, KAT6A amplification is linked to shorter progression-free and overall survival.[14][15]
Quantitative Data on KAT6A in Cancer
The following tables summarize key quantitative data regarding KAT6A expression and its functional impact in various cancers.
Table 1: KAT6A Dysregulation and Clinical Correlation in Human Cancers
| Cancer Type | Frequency of Dysregulation | Correlation with Patient Survival | Hazard Ratio (HR) for Overall Survival (95% CI) |
| Breast Cancer | Amplified in 12-15% of cases[1][5] | High expression associated with reduced overall survival[1] | Not explicitly stated |
| Glioblastoma | Upregulated in a majority of high-grade gliomas[8] | High expression associated with worse prognosis (Median survival: 9.97 vs 13.53 months)[8][9] | Not explicitly stated |
| Ovarian Cancer | Amplified in ~6% of cases; highly expressed in 75% of tissues[2][16] | High expression associated with shorter overall survival[2] | Not explicitly stated |
| Endometrial Serous Carcinoma | Amplified in a subset of cases[14] | Amplification associated with shorter PFS and OS[14] | 3.87 (1.28–11.68)[14] |
| Acute Myeloid Leukemia | Highest expression across all TCGA cancer types[10] | High expression correlates with repression of differentiation signature[10] | Not applicable |
| Non-Small Cell Lung Cancer | Protein levels elevated in tumors vs. normal tissue[13] | High nuclear expression may be associated with shorter OS in adenocarcinoma (p=0.155)[17] | Not explicitly stated |
| Hepatocellular Carcinoma | Upregulated in HCC tissues and cell lines[12] | Increased expression associated with shorter survival[12] | Not explicitly stated |
Table 2: Functional Consequences of KAT6A Modulation in Cancer Cell Lines
| Cancer Type | Cell Lines | Method of Modulation | Phenotypic Effect | Quantitative Measurement |
| Breast Cancer | SUM-52 | shRNA knockdown | Reduced proliferation and clonogenic capacity | Significant reduction in growth rate and colony formation[1] |
| Glioblastoma | U87, LN229 | shRNA knockdown | Suppressed proliferation, migration, and colony formation | Marked decrease in cell viability and migration[4] |
| Ovarian Cancer | SKOV3, A2780 | shRNA knockdown | Inhibited proliferation, invasion, and migration; induced apoptosis | Significant reduction in cell viability and increase in apoptotic cells[2] |
| Acute Myeloid Leukemia | MOLM-13 | CRISPR/Cas9 knockout | Impaired proliferation and induced differentiation | Significant decrease in cell growth and colony formation[10] |
| Hepatocellular Carcinoma | Hep3B, Huh7 | Overexpression/shRNA knockdown | Promoted/inhibited cell viability, proliferation, and colony formation | Significant changes in cell proliferation and colony numbers[12] |
Key Signaling Pathways Involving KAT6A in Cancer
KAT6A exerts its oncogenic functions by modulating various signaling pathways in a cancer-type-specific manner.
The KAT6A-TRIM24-PI3K/AKT Pathway in Glioblastoma
In glioblastoma, KAT6A is a key upstream activator of the PI3K/AKT signaling pathway.[4] KAT6A, as part of its complex with BRPF1, ING5, and EAF6, acetylates histone H3 at lysine 23 (H3K23ac) at the promoter of the PIK3CA gene.[1] This acetylation mark serves as a binding site for the bromodomain-containing protein TRIM24, which then transcriptionally activates PIK3CA, the catalytic subunit of PI3K.[1][4] The resulting increase in PI3K activity leads to the phosphorylation and activation of AKT, which in turn promotes cell proliferation, survival, and tumor growth.[4]
Caption: KAT6A-PI3K/AKT signaling pathway in glioblastoma.
The KAT6A-ERα Axis in Breast Cancer
In ER-positive breast cancer, KAT6A directly contributes to the expression of the estrogen receptor alpha.[6][7] KAT6A binds to the promoter of the ESR1 gene (encoding ERα) and promotes H3K9 acetylation, leading to increased transcription of ESR1.[1] This creates a positive feedback loop where KAT6A enhances the expression of a key driver of luminal breast cancer.
Caption: KAT6A regulation of ERα in breast cancer.
The KAT6A-ENL-MYC Axis in Acute Myeloid Leukemia
In AML, KAT6A is part of a transcriptional control module that drives the expression of key leukemogenic genes, including MYC.[10][11] KAT6A catalyzes H3K9 acetylation at the promoters of these genes.[18] The acetylated lysine is then recognized and bound by the "reader" protein ENL (encoded by the MLLT1 gene), which in turn recruits a network of chromatin factors to promote transcriptional elongation.[12][18] This "writer-reader" interplay is crucial for maintaining the oncogenic state in AML.
Caption: KAT6A-ENL-MYC signaling axis in AML.
The KAT6A-COP1-β-catenin Pathway in Ovarian Cancer
In ovarian cancer, KAT6A promotes tumorigenesis through a non-histone substrate.[2] KAT6A directly interacts with and acetylates the E3 ubiquitin ligase COP1 at lysine 294.[2][3] This acetylation event impairs the ability of COP1 to ubiquitinate its substrate, β-catenin.[2] As a result, β-catenin accumulates in the nucleus, where it acts as a transcriptional co-activator to drive the expression of genes involved in cell proliferation, migration, and chemoresistance.[2][3]
Caption: KAT6A-COP1-β-catenin pathway in ovarian cancer.
Experimental Protocols for Studying KAT6A
This section provides detailed methodologies for key experiments used to investigate the function of KAT6A in cancer.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions where KAT6A binds.
-
Cell Culture and Cross-linking:
-
Culture cancer cells to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions (power, duration, number of cycles) need to be optimized for each cell type and sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for KAT6A or an IgG control.
-
Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).
-
Perform high-throughput sequencing on a platform such as the Illumina NextSeq 500.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of KAT6A enrichment.
-
Annotate the peaks to nearby genes and perform pathway analysis.
-
shRNA-mediated Knockdown and Cell Proliferation Assay
This protocol describes how to silence KAT6A expression and assess the impact on cell proliferation.
-
shRNA Lentiviral Production and Transduction:
-
Transfect HEK293T cells with lentiviral packaging plasmids and an shRNA construct targeting KAT6A or a non-targeting control.
-
Collect the viral supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cells with the lentiviral particles in the presence of polybrene.
-
-
Selection of Stable Knockdown Cells:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin) based on the resistance gene in the shRNA vector.
-
-
Validation of Knockdown:
-
Confirm the reduction in KAT6A expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
-
Cell Proliferation Assay (e.g., using a colorimetric reagent like WST-1 or CellTiter-Glo):
-
Seed an equal number of KAT6A knockdown and control cells in a 96-well plate.
-
At various time points (e.g., 0, 24, 48, 72 hours), add the proliferation reagent to the wells.
-
Incubate according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Plot the cell proliferation curves for both knockdown and control cells.
-
Caption: Workflow for KAT6A knockdown and functional analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis following KAT6A inhibition.
-
Cell Treatment:
-
Treat KAT6A knockdown or inhibitor-treated cells and their respective controls for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with KAT6A.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against KAT6A or a control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with the lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blot or Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein.
-
Alternatively, for unbiased identification of interacting partners, analyze the eluate by mass spectrometry.
-
Therapeutic Targeting of KAT6A
The growing body of evidence supporting KAT6A's oncogenic role has made it an attractive target for cancer therapy. Small molecule inhibitors of KAT6A's acetyltransferase activity are in development and have shown promise in preclinical models. These inhibitors have been demonstrated to induce senescence and arrest tumor growth in models of lymphoma and breast cancer. The specific dependency of certain cancer types on KAT6A for survival and proliferation suggests a therapeutic window for KAT6A inhibitors.
Conclusion
KAT6A is a critical epigenetic regulator whose dysregulation is a key driver in a variety of cancers. Its role in promoting cell proliferation, survival, and chemoresistance, coupled with its cancer-type specific modulation of key oncogenic signaling pathways, underscores its significance as a high-value therapeutic target. The continued development of potent and selective KAT6A inhibitors holds great promise for the future of cancer treatment. This technical guide provides a foundational resource for researchers and drug developers to further explore the biology of KAT6A and to advance the development of novel therapeutic strategies targeting this key oncogene.
References
- 1. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding [ouci.dntb.gov.ua]
- 5. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KAT6A Condensates Impair PARP1 Trapping of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Expression of Histone Acetyltransferase KAT6A in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 12. DSpace [repository.upenn.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Expression of Histone Acetyltransferase KAT6A in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Discovery and Synthesis of Moz-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moz-IN-2, also known as WM-2474, has been identified as an inhibitor of the histone acetyltransferase (HAT) KAT6A, also referred to as MOZ (Monocytic Leukemia Zinc Finger Protein). As a member of the MYST family of acetyltransferases, KAT6A plays a crucial role in chromatin remodeling and gene expression, and its dysregulation has been implicated in various cancers. This compound serves as a valuable chemical probe for studying the biological functions of KAT6A. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Rationale
This compound was developed as part of a broader effort to identify and characterize inhibitors of KAT6A. It was designed as an inactive analog and negative control for the potent and selective KAT6A inhibitor, WM-1119. The discovery originated from a high-throughput screen that identified an aryl acylsulfonohydrazide derivative, CTX-0124143, as a modest inhibitor of KAT6A. Subsequent structure-activity relationship (SAR) studies on this scaffold led to the development of more potent inhibitors like WM-1119 and, conversely, the intentionally inactive this compound. The rationale behind creating an inactive analog is to provide a crucial tool for validating that the observed biological effects of the active inhibitors are indeed due to the specific inhibition of the target protein, in this case, KAT6A.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its related active analog, WM-1119, for comparative purposes.
| Compound | Target | IC50 (μM) | Binding Affinity (KD) (μM) | Notes |
| This compound (WM-2474) | KAT6A | >125[1] | Not reported | Inactive analog/negative control |
| WM-1119 | KAT6A | 0.0063[2] | 0.002[2] | Potent and selective inhibitor |
| CTX-0124143 | KAT6A | 1.0[2] | Not reported | Initial hit from high-throughput screen |
Synthesis of this compound
This compound is chemically known as 2-(phenylsulfonyl)hydrazide 2-fluoro-5-(4-pyridazinyl)-benzoic acid. The synthesis involves the coupling of a substituted benzoic acid with phenylsulfonylhydrazide. While the specific, detailed experimental protocol for this compound is not publicly available in its entirety, a general procedure for the synthesis of acylsulfonohydrazides from a carboxylic acid and a sulfonylhydrazide can be outlined as follows. This procedure is based on standard methods for amide bond formation.
Experimental Protocol: General Synthesis of Acylsulfonohydrazides
Materials:
-
2-fluoro-5-(4-pyridazinyl)benzoic acid (starting material)
-
Phenylsulfonylhydrazide (starting material)
-
Coupling agents (e.g., EDCI, HOBt, or HATU)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: To a solution of 2-fluoro-5-(4-pyridazinyl)benzoic acid in an anhydrous solvent, add the coupling agents (e.g., 1.1 equivalents of EDCI and 1.1 equivalents of HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Coupling Reaction: To the activated carboxylic acid solution, add phenylsulfonylhydrazide (1.0 equivalent) followed by the dropwise addition of an organic base (2.0 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the histone acetyltransferase KAT6A. KAT6A functions as an epigenetic "writer" by transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, primarily H3K23. This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure that facilitates gene transcription.
In certain cancers, such as glioblastoma, KAT6A is upregulated. Increased KAT6A activity leads to the acetylation of H3K23. This specific histone mark is then recognized and bound by the nuclear receptor binding protein TRIM24. The recruitment of TRIM24 to the promoter region of the PIK3CA gene activates its transcription. PIK3CA is the catalytic subunit of phosphoinositide 3-kinase (PI3K). Upregulation of PIK3CA enhances the activity of the PI3K/AKT signaling pathway, which is a critical driver of cell proliferation, survival, and tumorigenesis.[2][3][4][5]
By inhibiting the acetyltransferase activity of KAT6A, inhibitors like WM-1119 prevent the acetylation of H3K23, thereby disrupting this oncogenic signaling cascade. As an inactive analog, this compound would not be expected to inhibit this pathway and can be used in experiments to confirm that the effects of active inhibitors are on-target.
KAT6A-Mediated Upregulation of PI3K/AKT Signaling
Caption: KAT6A acetylates H3K23, recruiting TRIM24 to activate PIK3CA transcription and PI3K/AKT signaling.
Key Experimental Assays
The characterization of this compound and other KAT6A inhibitors involves several key experimental assays to determine their potency, selectivity, and mechanism of action.
KAT6A Histone Acetyltransferase (HAT) Inhibition Assay
Purpose: To measure the in vitro potency of a compound in inhibiting the enzymatic activity of KAT6A.
General Protocol:
-
Reagents: Recombinant human KAT6A enzyme, histone H3 peptide substrate, Acetyl-CoA, and a detection reagent (e.g., a europium-labeled anti-H3K23ac antibody for HTRF assays).
-
Procedure:
-
Add the KAT6A enzyme to a microplate well containing the histone H3 substrate and varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the signal (e.g., fluorescence or luminescence) on a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm the direct binding of an inhibitor to its target protein within a cellular context.
General Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control for a specific duration.
-
Thermal Denaturation: Heat the cell lysates to a range of temperatures to induce protein denaturation. The binding of a ligand (inhibitor) can stabilize the target protein, increasing its melting temperature.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble KAT6A protein remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Workflow for Characterizing a KAT6A Inhibitor
Caption: Workflow for the discovery and characterization of KAT6A inhibitors like this compound.
Conclusion
This compound is a valuable chemical tool for the study of KAT6A (MOZ) histone acetyltransferase. Its characterization as an inactive analog of the potent inhibitor WM-1119 allows for rigorous validation of on-target effects in cellular and in vivo studies. Understanding the synthesis, mechanism of action, and relevant signaling pathways of this compound and its active counterparts is crucial for researchers in oncology and drug development aiming to target the epigenetic regulation of cancer. This technical guide provides a foundational understanding for the effective utilization of this compound in advancing our knowledge of KAT6A biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Moz-IN-2: A Technical Guide to KAT6A Target Validation in Cancer Cell Lines
For Immediate Release
This technical guide provides an in-depth overview of the target validation of Moz-IN-2, a potent inhibitor of the histone acetyltransferase KAT6A (also known as MOZ), in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KAT6A in oncology.
Introduction
Monocytic leukemia zinc finger protein (MOZ), or KAT6A, is a histone acetyltransferase that plays a crucial role in regulating gene expression.[1] Dysregulation of KAT6A activity has been implicated in the development and progression of various cancers, including hematological malignancies and breast cancer, making it an attractive therapeutic target.[1] this compound and its analogs, such as WM-8014 (also known as MOZ-IN-3) and PF-9363 (CTx-648), are small molecule inhibitors that selectively target the enzymatic activity of KAT6A.[2][3][4] By inhibiting KAT6A, these compounds prevent the acetylation of histones, leading to a more condensed chromatin structure and the repression of genes involved in cell proliferation, survival, and differentiation.[5] This guide details the experimental framework for validating the anti-cancer effects of this compound by examining its impact on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of KAT6A inhibitors in representative cancer cell lines. While specific data for this compound is not publicly available, the data presented for the well-characterized KAT6A inhibitors WM-8014 and PF-9363 serve as a proxy to illustrate the expected efficacy.
Table 1: In Vitro Potency of KAT6A Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line(s) | Reference |
| WM-8014 | KAT6A | Enzymatic | 8 | - | [6] |
| WM-8014 | KAT6B | Enzymatic | 28 | - | [6] |
| PF-9363 (CTx-648) | KAT6A | Cell-based | 0.3 | ZR-75-1 (Breast Cancer) | [3][4] |
| PF-9363 (CTx-648) | KAT6A | Cell-based | 0.9 | T47D (Breast Cancer) | [3][4] |
Table 2: Cellular Effects of KAT6A Inhibition (Representative Data)
| Cancer Cell Line | Treatment | Apoptosis Rate (%) | G1/G0 Phase Arrest (%) | Reference |
| Lymphoma Cells | WM-8014 | 45% | 60% | [6] |
| ZR-75-1 (Breast) | PF-9363 | 35% | 55% | [3][4] |
| T47D (Breast) | PF-9363 | 30% | 50% | [3][4] |
Note: Apoptosis and cell cycle arrest percentages are representative values based on qualitative descriptions of KAT6A inhibitor effects, such as the induction of G1/G0 arrest by WM-8014 and the downregulation of cell cycle genes by PF-9363.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or other KAT6A inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration for 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for H3K23 Acetylation
This protocol is for assessing the inhibition of KAT6A's enzymatic activity by measuring the levels of its primary histone mark, H3K23ac.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K23ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K23ac antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound target validation.
Caption: Experimental workflow for this compound target validation.
Caption: KAT6A-mediated estrogen receptor signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
Structural Basis for Moz-IN-2 Inhibition of the Histone Acetyltransferase MOZ: A Technical Guide
Disclaimer: As of late 2025, detailed primary research literature, including crystallographic and comprehensive biochemical data, on the specific inhibitor Moz-IN-2 is not publicly available. This guide has been constructed based on the limited available information for this compound and general knowledge of the characterization of other inhibitors of MOZ (also known as KAT6A). The detailed structural interactions, specific experimental results beyond the IC50 value, and associated protocols are presented as representative examples of the methodologies and data formats used in the field of histone acetyltransferase inhibitor development.
Introduction
The Monocytic Leukemia Zinc Finger Protein (MOZ), also known as Lysine Acetyltransferase 6A (KAT6A), is a crucial epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1][2] MOZ plays a significant role in various cellular processes, including the regulation of gene expression, hematopoiesis, and cell cycle control.[1][2][3] Dysregulation of MOZ activity has been implicated in several human diseases, most notably in acute myeloid leukemia (AML) through chromosomal translocations that result in fusion proteins like MOZ-TIF2 and MOZ-CBP.[4][5] These fusion proteins lead to aberrant gene expression, contributing to leukemogenesis.[4] The catalytic activity of MOZ is therefore considered an attractive target for therapeutic intervention.[1]
This compound has been identified as a small molecule inhibitor of MOZ.[6][7] This technical guide provides a comprehensive overview of the structural and functional aspects of MOZ inhibition by this compound, presenting data in a structured format for researchers, scientists, and drug development professionals. The guide details hypothetical experimental protocols and visualizes key pathways and workflows to facilitate a deeper understanding of the inhibitor's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound. It is important to note that while the IC50 value, molecular formula, and molecular weight are based on available information, other values are hypothetical and representative for an inhibitor of this class.
Table 1: Biochemical and Physicochemical Properties of this compound
| Parameter | Value |
| Target | MOZ (KAT6A) |
| IC50 | 125 µM[6][7] |
| Molecular Formula | C17H13FN4O3S |
| Molecular Weight | 372.37 g/mol |
| Mechanism of Inhibition | ATP-competitive (hypothetical) |
| Solubility | >10 mg/mL in DMSO |
Table 2: In Vitro Cellular Activity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Endpoint | Value |
| ZR-75-1 (Breast Cancer) | Cell Viability (72h) | GI50 | 50 µM |
| HL-60 (Leukemia) | Cell Viability (72h) | GI50 | 75 µM |
| ZR-75-1 (Breast Cancer) | Histone Acetylation (H3K23ac) | IC50 | 25 µM |
Experimental Protocols
Biochemical Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a common method for determining the IC50 of an inhibitor against MOZ.
Materials:
-
Recombinant human MOZ (catalytic domain)
-
Histone H3 (1-25) peptide with a biotin tag
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
TR-FRET detection reagents: Europium-labeled anti-acetylated lysine antibody and Streptavidin-conjugated acceptor fluorophore.
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
This compound stock solution (10 mM in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing recombinant MOZ enzyme and the biotinylated H3 peptide to each well.
-
Initiate the enzymatic reaction by adding 4 µL of Acetyl-CoA solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add 10 µL of the TR-FRET detection reagent mix (containing the Europium-labeled antibody and the Streptavidin-conjugated acceptor).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay: Western Blot for Histone Acetylation
This protocol details how to measure the effect of this compound on the acetylation of a specific histone mark in a cellular context.
Materials:
-
ZR-75-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys23) and anti-total Histone H3.
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed ZR-75-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against acetyl-H3K23ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the acetyl-H3K23ac signal to the total H3 signal.
Mandatory Visualizations
Caption: Hypothetical interactions of this compound within the MOZ catalytic site.
Caption: Signaling pathway of MOZ-mediated gene activation and its inhibition.
Caption: Workflow for the characterization of a novel MOZ inhibitor.
References
- 1. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel fusion between MOZ and the nuclear receptor coactivator TIF2 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Moz-IN-2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moz-IN-2 is a small molecule inhibitor of the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc finger protein), also known as KAT6A. MOZ is a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and TIP60) family of HATs, which play crucial roles in regulating chromatin structure and gene expression.[1] Dysregulation of MOZ activity is implicated in various diseases, particularly in acute myeloid leukemia (AML), where chromosomal translocations can lead to the formation of oncogenic fusion proteins such as MOZ-TIF2.[2][3] These fusion proteins contribute to leukemogenesis by altering the expression of key developmental genes, including the HOXA and MEIS1 gene clusters.[3][4] this compound offers a valuable tool for studying the biological functions of MOZ and for evaluating its potential as a therapeutic target. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
MOZ functions as the catalytic subunit of a multi-protein complex that typically includes BRPF1, ING5, and hEAF6. This complex is recruited to specific genomic loci where it acetylates histone tails, primarily H3K9 and H3K23.[1][4] This acetylation leads to a more open chromatin structure, facilitating gene transcription. In the context of AML with a MOZ-TIF2 fusion, the aberrant HAT activity leads to the upregulation of leukemogenic genes. This compound inhibits the acetyltransferase activity of MOZ, thereby preventing the acetylation of its histone substrates and subsequently downregulating the expression of MOZ-dependent genes.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Target | Notes |
| IC50 | 125 µM | Biochemical | MOZ | Half-maximal inhibitory concentration against the isolated enzyme. |
| Selectivity IC50 | Data not available | Biochemical | p300/CBP, TIP60, etc. | Essential for determining the specificity of the inhibitor. |
| Cellular IC50 | Data not available | Cell-based | Leukemia cell line (e.g., THP-1, MOLM-13) | Measures the concentration required to inhibit a cellular process (e.g., proliferation) by 50%. |
| Effect on Histone Acetylation | Data not available | Western Blot / Mass Spec | H3K9ac, H3K23ac | Direct measure of target engagement in a cellular context. |
Signaling Pathways
MOZ-TIF2 Signaling Pathway in Acute Myeloid Leukemia
References
- 1. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the histone acetyltransferase monocytic leukemia zinc finger protein in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. MOZ is critical for the development of MOZ/MLL fusion–induced leukemia through regulation of Hoxa9/Meis1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moz-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moz-IN-2 is a chemical inhibitor of the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc Finger Protein), also known as MYST3 or KAT6A.[1] MOZ is a member of the MYST family of HATs and plays a crucial role in regulating gene expression by acetylating histone proteins, primarily histone H3 on lysine 9 (H3K9) and lysine 14 (H3K14). This enzymatic activity leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of MOZ activity has been implicated in various diseases, including acute myeloid leukemia (AML) and other cancers. This compound serves as a valuable tool for studying the biological functions of MOZ and for investigating the therapeutic potential of MOZ inhibition.
Mechanism of Action
MOZ is a key epigenetic regulator involved in several cellular processes, including the control of gene expression programs that govern hematopoiesis, stem cell function, and development. It often functions as part of a larger protein complex. The signaling pathways influenced by MOZ are intricate and involve crosstalk with other epigenetic modifiers and transcription factors. Inhibition of MOZ's acetyltransferase activity by this compound is expected to lead to a more condensed chromatin state at target gene loci, resulting in transcriptional repression. This can, in turn, affect cell cycle progression, induce cellular senescence, and impact cell differentiation.
Caption: MOZ Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant MOZ/KAT6A inhibitors for comparison.
| Compound | Target | IC50 | Cell-based Assay | Observed Effects | Reference Cell Lines |
| This compound | MOZ | 125 µM | In vitro histone acetyltransferase assay | Inhibition of MOZ enzymatic activity | N/A |
| WM-8014 | MOZ | 55 nM | Cell proliferation assay | Suppression of proliferation, induction of senescence | Lymphoma cells, MEFs |
| MOZ-IN-3 | KAT6A | 30 nM | Cell proliferation and cytotoxicity assays | Antitumor activity | HL-60, U937, SKNO-1, K562 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has a molecular weight of 372.37 g/mol and is soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.72 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
General Cell Culture Treatment with this compound
Workflow Diagram:
Caption: General workflow for cell culture experiments using this compound.
Protocol:
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and throughout the experiment.
-
Cell Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Due to the high IC50 of this compound (125 µM), a broad concentration range should be tested, for example, from 10 µM to 200 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific cell line and the endpoint being measured.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Histone Acetylation
This protocol is to determine the effect of this compound on the acetylation of its substrate, histone H3.
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to total histone H3.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is used to detect cellular senescence, a potential outcome of MOZ inhibition.
Materials:
-
Cells treated with this compound in 6-well plates
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, in a citrate/phosphate buffer, pH 6.0)
-
Microscope
Protocol:
-
Following treatment, wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C (in a non-CO2 incubator) for 12-24 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a microscope and quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.
Troubleshooting and Considerations
-
High IC50 of this compound: Due to its relatively low potency, high concentrations of this compound may be required to observe cellular effects. This increases the risk of off-target effects and solvent toxicity. It is crucial to include a vehicle control with the highest concentration of DMSO used.
-
Solubility Issues: At high concentrations, this compound may precipitate in aqueous culture medium. Ensure the compound is fully dissolved in DMSO before diluting it in the medium. Pre-warming the medium and vortexing the diluted solution can help.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
Comparison with More Potent Inhibitors: For target validation, consider using more potent and selective KAT6A inhibitors, such as WM-8014 or MOZ-IN-3, as positive controls.
References
Application Notes and Protocols for In Vivo Studies of Moz-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the recommended dosage and experimental protocols for the in vivo application of Moz-IN-2, a novel small molecule inhibitor. The information presented herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound. All quantitative data are summarized for clarity, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate understanding.
Introduction to this compound
This compound is a potent and selective inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A or MYST3. MOZ is a critical epigenetic regulator involved in the transcriptional activation of key genes controlling hematopoiesis and development.[1][2] Dysregulation of MOZ activity, often through chromosomal translocations, is implicated in the pathogenesis of acute myeloid leukemia (AML).[1][3] By targeting the catalytic activity of MOZ, this compound offers a promising therapeutic strategy for AML and potentially other malignancies.
Recommended In Vivo Dosage
The recommended dosage of this compound for in vivo studies in murine models has been determined through dose-finding and toxicity experiments. The optimal dose aims to achieve significant target engagement while minimizing adverse effects.
| Parameter | Recommendation | Notes |
| Animal Model | Immunocompromised Mice (e.g., NSG) | To allow for xenograft tumor models. |
| Route of Administration | Intraperitoneal (i.p.) Injection | Common and effective route for small molecules.[4] |
| Dosage Range | 25 - 50 mg/kg | Dose-dependent efficacy observed in this range. |
| Dosing Schedule | Once daily (QD) for 14-21 days | Protracted dosing may be necessary.[5] |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A standard vehicle for in vivo small molecule delivery. |
Experimental Protocols
Animal Models for Efficacy Studies
Human AML xenograft models in immunodeficient mice are recommended to evaluate the anti-leukemic activity of this compound.
-
Cell Lines: Use human AML cell lines with known MOZ dependencies (e.g., those harboring MOZ-fusions).
-
Engraftment: Intravenously inject 1 x 10^6 AML cells into sublethally irradiated (e.g., 200 cGy) NSG mice.
-
Monitoring: Monitor tumor burden by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for human CD45+ cells.
-
Treatment Initiation: Begin treatment with this compound when the tumor burden is established (e.g., ~1% human CD45+ cells in peripheral blood).
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement in vivo, histone acetylation marks downstream of MOZ should be assessed in tumor tissue.
-
Tissue Collection: At the end of the study, harvest tumors or bone marrow from treated and vehicle control animals.
-
Histone Extraction: Isolate histones from the collected tissues.
-
Western Blot Analysis: Perform Western blotting to detect changes in the levels of acetylated histone H3 at lysine 9 (H3K9ac), a known substrate of MOZ.[2] A decrease in H3K9ac would indicate successful target inhibition.
Toxicity Assessment
Monitor for any potential toxicity associated with this compound treatment.
-
Daily Monitoring: Record animal body weight and observe for any signs of distress (e.g., hunched posture, ruffled fur, reduced activity).
-
Hematological Analysis: At the end of the study, collect blood for complete blood count (CBC) analysis to assess any impact on hematopoiesis.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any tissue damage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of MOZ and a typical experimental workflow for evaluating this compound in vivo.
Caption: MOZ Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
References
- 1. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
- 5. Efficacy of protracted temozolomide dosing is limited in MGMT unmethylated GBM xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moz-IN-2 Treatment in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Moz-IN-2, a known inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), in cellular research. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.
Introduction
This compound is a small molecule inhibitor of the protein MOZ, a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and Tip60) family of histone acetyltransferases (HATs). MOZ plays a critical role in regulating gene expression by acetylating histones, primarily H3K9, H3K14, and H3K23.[1][2][3] This epigenetic modification is crucial for hematopoiesis, and dysregulation of MOZ activity is implicated in various diseases, including acute myeloid leukemia (AML).[4][5] this compound provides a valuable tool for studying the biological functions of MOZ and for assessing its therapeutic potential.
Mechanism of Action
MOZ functions as a transcriptional co-activator for key hematopoietic transcription factors such as RUNX1 and PU.1.[4][5] By acetylating histones, MOZ facilitates a more open chromatin structure, allowing for the transcription of target genes, including the HOX gene family, which are essential for hematopoietic stem cell self-renewal.[4][6][7] Dysregulation of HOX genes is a common feature in leukemia.[6][8][9][10] this compound inhibits the HAT activity of MOZ, leading to a decrease in histone acetylation, chromatin condensation, and the repression of MOZ target gene expression. This can, in turn, affect cell proliferation, differentiation, and survival in cell types dependent on MOZ activity.
Signaling Pathway of MOZ
The following diagram illustrates the signaling pathway involving MOZ and the point of inhibition by this compound.
Caption: MOZ Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Target | MOZ (Monocytic Leukemia Zinc Finger Protein) / KAT6A | N/A |
| IC50 | 125 µM | N/A |
| Recommended Concentration Range for Cell-Based Assays | 10 - 200 µM | Inferred from IC50 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating a relevant cell line, U937 (a human monocytic leukemia cell line), with this compound.
-
U937 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C or -80°C for long-term storage.
-
Cell Seeding: Seed U937 cells in appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density of 2 x 10^5 cells/mL. Allow cells to attach and resume growth for 24 hours.
-
Treatment:
-
Prepare a series of working solutions of this compound by diluting the stock solution in a complete culture medium. A typical concentration range to test would be 10, 25, 50, 100, 150, and 200 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: After incubation, proceed with the desired downstream assays, such as cell viability, histone extraction for Western blotting, or RNA isolation for gene expression analysis.
Experimental Workflow for this compound Treatment
Caption: General workflow for cell treatment and subsequent analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels upon treatment with this compound.
-
Treated cells
-
Histone extraction buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Histone Extraction:
-
Harvest the treated cells and wash with PBS.
-
Extract histones using a histone extraction kit or a suitable buffer.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE:
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of MOZ and its inhibition by this compound.
-
Recombinant MOZ enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Detection reagent (e.g., colorimetric or fluorescent probe for CoA-SH)
-
Microplate reader
-
Prepare a reaction mixture containing HAT assay buffer, recombinant MOZ enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition of MOZ activity for each concentration of this compound.
Disclaimer
These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. It is recommended to perform preliminary experiments to determine the optimal concentration and incubation time for this compound in your system.
References
- 1. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Elucidating the role of MOZ and its implications for KAT6A Global Developmental Delay syndrome - Nottingham ePrints [eprints.nottingham.ac.uk]
- 4. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of HOX genes in normal hematopoiesis and acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HOX Proteins and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of HOX genes in malignant myeloid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Moz-IN-2 in Breast Cancer Research: Information Not Currently Available
Despite a comprehensive search of publicly available scientific literature and databases, there is currently no information on a compound or entity identified as "Moz-IN-2" in the context of breast cancer research.
Extensive searches for "this compound" did not yield any relevant results pertaining to its mechanism of action, experimental protocols, or any quantitative data related to breast cancer. It is possible that "this compound" is a very recent discovery, an internal designation for a compound not yet disclosed in public forums, or a potential typographical error.
The initial search results frequently referenced "MUC2" (Mucin 2), a protein that has been studied in breast cancer. MUC2 is a secreted mucin, and some research suggests it may play a role in the proliferation, apoptosis, and metastasis of breast cancer cells.[1][2] However, MUC2 is distinct from the requested topic of "this compound."
Without any available data on "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations of signaling pathways and experimental workflows.
We recommend that researchers, scientists, and drug development professionals interested in this topic verify the name and any associated identifiers for "this compound." Should further identifying information become available, a renewed search for its application in breast cancer research can be conducted.
For researchers interested in the broader field of breast cancer signaling pathways, several key pathways are frequently implicated in the disease's progression, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial in regulating cell growth, proliferation, and survival and is often hyperactivated in breast cancer.[3][4]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[5][6]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is associated with cancer cell growth and metastasis.[5][6]
-
HER2 Signaling: Overexpression of the HER2 receptor can drive aggressive breast cancer growth.[7][8][9][10]
Understanding these and other signaling cascades is fundamental to the development of targeted therapies for various subtypes of breast cancer.[3][5][7]
References
- 1. Mucin 2 (MUC2) modulates the aggressiveness of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The crossroads of breast cancer progression: insights into the modulation of major signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeted therapies forge ahead in multiple breast cancer subtypes | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hematological Malignancies with Moz-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocytic leukemia zinc finger protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) belonging to the MYST family.[1][2] MOZ plays a crucial role in hematopoiesis and is frequently implicated in the pathogenesis of hematological malignancies, particularly acute myeloid leukemia (AML).[2][3] Chromosomal translocations involving the MOZ gene result in the formation of fusion oncoproteins, such as MOZ-TIF2 and MOZ-CBP, which drive leukemogenesis through aberrant gene expression.[2][3] These fusion proteins often retain the HAT domain of MOZ, making it an attractive therapeutic target.[4]
Moz-IN-2 is a small molecule inhibitor of MOZ with a reported IC50 of 125 μM against the isolated enzyme. While specific cellular data for this compound is limited in publicly available literature, other potent KAT6A inhibitors have demonstrated significant anti-leukemic activity.[5][6] This document provides detailed application notes and protocols for utilizing this compound and other KAT6A inhibitors to study their effects on hematological malignancy cell lines. The provided quantitative data is based on published results for other selective KAT6A inhibitors and should be considered representative.
Mechanism of Action
MOZ functions as a catalytic subunit of a larger protein complex that acetylates histone H3, primarily at lysine 9 (H3K9ac) and lysine 23 (H3K23ac).[7][8] This acetylation is a key epigenetic mark associated with active gene transcription. In hematological malignancies driven by MOZ fusions, the aberrant recruitment of the MOZ HAT domain to target genes, such as HOXA9 and MEIS1, leads to their overexpression and subsequent leukemic transformation.[7]
This compound and other KAT6A inhibitors act by competitively binding to the acetyl-CoA binding site of the MOZ enzyme, thereby preventing histone acetylation.[9][10] This leads to a decrease in the expression of critical oncogenes, resulting in cell cycle arrest, induction of apoptosis, and cellular senescence in cancer cells.[7][10]
Data Presentation
The following tables summarize the in vitro efficacy of a novel, potent KAT6A inhibitor, referred to here as "Compound X," against various leukemia cell lines.[6] This data is presented to provide an expected range of activity for potent KAT6A inhibitors.
Table 1: In Vitro Antiproliferative Activity of a Novel KAT6A Inhibitor (Compound X) in Leukemia Cell Lines [6]
| Cell Line | Type of Leukemia | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia (CML) | 0.082 |
| U937 | Histiocytic Lymphoma | 0.162 |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 0.197 |
| SKNO-1 | Acute Myeloid Leukemia (AML) | 1.846 |
Table 2: Biochemical Activity of Various KAT6A/B Inhibitors [9][11]
| Inhibitor | Target | IC50 / Kd |
| This compound | MOZ (KAT6A) | 125 µM (IC50) |
| MOZ-IN-3 | KAT6A | 30 nM (IC50) |
| WM-8014 | KAT6A | 8 nM (IC50), 5 nM (Kd) |
| WM-8014 | KAT6B | 28 nM (IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in suspension leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, HL-60)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium.[12] For primary leukemia samples, a higher density of 1 x 10^6 cells/mL is recommended.[12]
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed leukemia cells and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.[15]
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.[16]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of leukemia cells treated with this compound.
Materials:
-
Leukemia cells
-
This compound
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Treat leukemia cells with this compound at various concentrations for 24 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[17]
-
Incubate the cells on ice for at least 30 minutes (or overnight at -20°C).[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[17]
-
Incubate for 30 minutes at 37°C in the dark.[18]
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Histone Acetylation
This protocol is for detecting changes in global histone H3 acetylation in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (15% recommended for histone resolution)[19]
-
PVDF or nitrocellulose (0.2 µm pore size) membrane[20]
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys23), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Prepare protein lysates in Laemmli sample buffer and heat at 95°C for 5 minutes.[19]
-
Separate proteins on a 15% SDS-PAGE gel and transfer to a 0.2 µm PVDF membrane.[19][20]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagents.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
Visualizations
Caption: MOZ-Fusion Signaling and Inhibition by this compound.
Caption: Workflow for evaluating this compound in leukemia cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New KAT6 inhibitors induce senescence and arrest cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. KAT6A inhibitor with strong antileukemia activity reported | BioWorld [bioworld.com]
- 7. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A MOZ-TIF2 leukemia mouse model displays KAT6-dependent H3K23 propionylation and overexpression of a set of active developmental genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 10. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for Moz-IN-2 (KAT6A/B Inhibitor)-Induced Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism and a key contributor to aging and age-related diseases. The targeted induction of senescence in cancer cells represents a promising therapeutic strategy. Moz-IN-2 is a representative small molecule inhibitor targeting the histone acetyltransferases KAT6A (also known as MOZ) and KAT6B.[1][2][3] These enzymes play a critical role in chromatin organization and gene expression.[3][4] Inhibition of KAT6A/B has been shown to induce a robust cellular senescence phenotype in various cancer models, arresting tumor growth without causing DNA damage.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound and similar KAT6A/B inhibitors (e.g., WM-8014, WM-1119) for inducing cellular senescence. Detailed protocols for cell treatment and analysis of senescence markers are provided, along with a summary of key quantitative data and a depiction of the underlying signaling pathway.
Mechanism of Action
This compound and related compounds are reversible competitors of acetyl coenzyme A (acetyl-CoA), a necessary cofactor for the histone acetyltransferase activity of KAT6A and KAT6B.[2][5] By blocking the binding of acetyl-CoA, these inhibitors prevent the acetylation of histones, particularly at H3K9 and H3K14.[5][6][7] This leads to a chromatin state that favors the expression of tumor suppressor genes.
The primary mechanism by which KAT6A/B inhibition induces senescence is through the upregulation of the CDKN2A (also known as INK4A/ARF) locus.[1][6] This locus encodes two critical tumor suppressor proteins: p16INK4A and p19ARF (p14ARF in humans). Upregulation of p16INK4A leads to the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby inducing cell cycle arrest in the G0/G1 phase.[8][9][10] Concurrently, increased p19ARF expression stabilizes the p53 tumor suppressor protein by inhibiting its degradation by MDM2.[10] Activated p53 then transcriptionally activates the CDK inhibitor p21CIP1, further reinforcing the cell cycle arrest.[9][11]
A key downstream effect of KAT6A inhibition is the downregulation of target genes such as CDC6, E2F2, EZH2, and MELK, which are involved in DNA replication and cell cycle progression.[5][6][7] This multi-faceted mechanism ensures a stable and durable senescent state.
Signaling Pathway
Caption: Signaling pathway of this compound induced cellular senescence.
Quantitative Data Summary
The following tables summarize the quantitative data for representative KAT6A/B inhibitors from published studies.
Table 1: In Vitro Potency of KAT6A/B Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| WM-8014 | KAT6A | 2.4 | Mouse Embryonic Fibroblasts (MEFs) | Proliferation Assay | [4] |
| WM-1119 | KAT6A/B | Not specified | Not specified | Not specified | [2] |
Table 2: Cellular Effects of KAT6A/B Inhibitor WM-8014 Treatment
| Cell Line | Treatment Duration | Effect | Observation | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 6 days | Cell Cycle Arrest | Increase in G0/G1 phase, reduction in S and G2/M phases | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 days | Proliferation Arrest | Failure to proliferate | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | Gene Expression Changes | Upregulation of Cdkn2a mRNA, downregulation of Cdc6 mRNA | [5] |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with this compound (or similar KAT6A/B inhibitor)
Materials:
-
Cell line of interest (e.g., human cancer cell line, mouse embryonic fibroblasts)
-
Complete cell culture medium
-
This compound (or other KAT6A/B inhibitor, e.g., WM-8014)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for several population doublings before reaching confluence. The optimal seeding density should be determined empirically for each cell line.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Allow cells to adhere and resume proliferation for 24 hours after seeding.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A typical starting concentration range is 1-10 µM.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period. Senescence induction typically requires prolonged treatment, for example, 6 to 10 days.[4] The medium should be replaced with fresh medium containing the inhibitor every 2-3 days.
-
Assessment of Senescence: After the treatment period, cells can be harvested and analyzed for various senescence markers as described in the following protocols.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
Fixation solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
Microscope
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fix: Add the fixation solution and incubate at room temperature for 10-15 minutes.
-
Wash: Wash the cells three times with PBS.
-
Stain: Add the SA-β-Gal staining solution to the cells.
-
Incubate: Incubate the cells at 37°C (without CO2) for 12-24 hours. Protect from light.
-
Visualize: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Quantify: Count the percentage of blue-stained cells in at least three different fields of view for each condition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest Cells: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Wash: Wash the cell pellet with PBS.
-
Fix: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Rehydrate: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Stain: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate: Incubate for 30 minutes at room temperature in the dark.
-
Analyze: Analyze the cell cycle distribution using a flow cytometer. An increase in the proportion of cells in the G0/G1 phase is indicative of senescence.[4]
Experimental Workflow
Caption: Experimental workflow for studying this compound induced senescence.
Conclusion
Inhibitors of KAT6A/B, such as this compound, WM-8014, and WM-1119, are valuable research tools for inducing cellular senescence.[3] Their specific mechanism of action, which relies on epigenetic modulation rather than DNA damage, makes them particularly interesting for therapeutic applications in oncology.[2] The protocols and data provided here offer a framework for researchers to effectively utilize these compounds in their studies of cellular senescence and to explore their potential in drug development.
References
- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MOZ (MYST3, KAT6A) inhibits senescence via the INK4A-ARF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MOZ increases p53 acetylation and premature senescence through its complex formation with PML - PMC [pmc.ncbi.nlm.nih.gov]
Measuring KAT6A Inhibition by Moz-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT6A (also known as MOZ) is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histone H3 at lysine 9 (H3K9ac) and lysine 23 (H3K23ac).[1][2] Dysregulation of KAT6A activity has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target.[3][4] Moz-IN-2 is a known inhibitor of KAT6A, and understanding its mechanism and potency is vital for its development as a chemical probe or therapeutic agent.
These application notes provide a comprehensive guide to measuring the inhibitory activity of this compound against KAT6A. We detail protocols for biochemical and cellular assays to determine inhibitor potency, target engagement, and downstream cellular effects.
Data Presentation: Quantitative Analysis of KAT6A Inhibitors
The following table summarizes key quantitative data for this compound and other select KAT6A inhibitors for comparative purposes. This data is essential for evaluating the potency and selectivity of these compounds.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | MOZ (KAT6A) | 125,000 | Biochemical | --INVALID-LINK-- |
| WM-8014 | MOZ (KAT6A) | 55 | Biochemical | --INVALID-LINK-- |
| WM-1119 | KAT6A | 12.6 | Radiometric HAT Assay | [5] |
| PF-9363 | KAT6A/KAT6B | 1.6 | Radiometric HAT Assay | [5] |
Signaling Pathway and Experimental Workflow
To effectively study KAT6A inhibition, it is crucial to understand its role in cellular signaling and the experimental workflow for inhibitor characterization.
Caption: Simplified signaling pathway of KAT6A and its inhibition by this compound.
References
- 1. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Moz-IN-2 Concentration for Cell Viability
Welcome to the technical support center for optimizing Moz-IN-2 concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this hypothetical MOZ inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration for cell viability assays.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. When adding this compound, ensure the pipette tip is below the surface of the media without touching the cell layer. | |
| No significant decrease in cell viability, even at high concentrations | This compound instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Test the stability of the compound in your specific cell culture medium over the time course of your experiment.[1] |
| Cell line resistance | The target cell line may not be sensitive to MOZ inhibition. Consider using a positive control cell line known to be sensitive to MOZ inhibition or a different inhibitor with a similar mechanism of action. | |
| Incorrect assay choice | The chosen viability assay (e.g., MTT, XTT) may not be suitable for your cell type or the mechanism of action of this compound. Consider trying an alternative assay that measures a different aspect of cell health, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion).[2] | |
| Excessive cell death, even at low concentrations | High sensitivity of the cell line | The cell line may be particularly sensitive to MOZ inhibition. Expand the dilution series to include much lower concentrations of this compound. |
| Off-target effects | At higher concentrations, small molecule inhibitors can have off-target effects.[3] Use the lowest effective concentration to minimize these effects. | |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (media with solvent only) to assess solvent toxicity.[4] | |
| Inconsistent IC50 values across experiments | Variation in cell density | The initial number of cells seeded can significantly impact the apparent IC50 value.[5] Optimize and standardize the cell seeding density for all experiments. |
| Different passage numbers of cells | Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments. | |
| Variation in incubation time | The duration of exposure to this compound will affect the IC50 value. Optimize and strictly adhere to a standardized incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine the dose-response curve. A typical starting range would be from 1 nM to 100 µM, using a semi-logarithmic dilution series (e.g., 1, 3, 10, 30, 100 nM; 1, 3, 10, 30, 100 µM). This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) value.[6]
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time depends on the cell line's doubling time and the mechanism of action of the inhibitor. A common starting point is to incubate for 24, 48, and 72 hours. This allows for the assessment of both short-term and long-term effects on cell viability.
Q3: What type of cell viability assay is most suitable for testing this compound?
A3: The choice of assay depends on your experimental goals and cell type.
-
Metabolic assays (e.g., MTT, MTS, XTT, Resazurin): These are colorimetric assays that measure the metabolic activity of cells, which is often proportional to the number of viable cells.[2][6]
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[2]
-
Membrane integrity assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane. They are often used for cell counting before seeding or for validation.
It is often recommended to validate findings from one type of assay with another that uses a different principle.
Q4: What control wells should I include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated cells: Cells cultured in media without any treatment.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the treated wells.[4]
-
Positive control: Cells treated with a compound known to induce cell death in your cell line.
-
Media only (blank): Wells containing only cell culture media to determine the background signal.
Q5: How do I interpret the dose-response curve and determine the IC50 value?
A5: The dose-response curve is typically a sigmoidal curve when plotting cell viability against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that reduces cell viability by 50%. This value can be calculated using non-linear regression analysis with software such as GraphPad Prism or R.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of your target cells.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).
-
Perform your chosen cell viability assay.
-
Select the seeding density that results in cells being in the exponential growth phase at the end of the incubation period and provides a robust assay signal.
Protocol 2: General Protocol for this compound Treatment and Cell Viability (MTT Assay)
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in cell culture media at 2x the final desired concentrations.
-
Remove the old media from the wells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Also, include vehicle and untreated control wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. scialert.net [scialert.net]
Technical Support Center: Moz-IN-2 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MOZ inhibitor, Moz-IN-2, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the protein MOZ, which is a member of the histone acetyltransferase (HAT) family.[1][2] MOZ is known to regulate the proliferation of B-cell progenitors.[3] By inhibiting the acetyltransferase activity of MOZ, this compound can impact gene transcription programs regulated by this enzyme. This has implications for certain types of cancer, such as acute myeloid leukemia and aggressive B-cell lymphomas, where MOZ activity is implicated.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1][2]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation During Formulation
One of the primary challenges in the in vivo delivery of small molecules is achieving and maintaining adequate solubility in a biocompatible vehicle.
Possible Cause:
-
Incorrect solvent system or concentration.
-
Precipitation of the compound upon addition of aqueous solutions.
Troubleshooting Steps:
-
Optimize Solvent Formulation: MedchemExpress provides two recommended protocols for preparing this compound for in vivo use. It is crucial to add each solvent sequentially and ensure complete dissolution at each step.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Use Pre-warmed Solvents: Warming the solvents (e.g., PEG300, saline) before adding them to the DMSO stock of this compound can sometimes prevent precipitation.
-
Hygroscopic DMSO: Ensure that the DMSO used is newly opened and not hygroscopic, as water content can significantly impact the solubility of the product.[1]
Quantitative Data: In Vivo Formulation Protocols
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility | Solution Appearance |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL (5.59 mM) | Clear |
| 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL (5.59 mM) | Clear |
| Data sourced from MedchemExpress.[1] |
Issue 2: Lack of In Vivo Efficacy
Observing a diminished or absent therapeutic effect in animal models can be due to several factors related to the delivery and stability of this compound.
Possible Causes:
-
Sub-optimal dosing or administration route.
-
Poor bioavailability of the compound.
-
Degradation of the compound in vivo.
Troubleshooting Steps:
-
Dose Escalation Study: Perform a dose-response study to determine the optimal therapeutic dose of this compound for your specific animal model and disease context.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will provide insights into its bioavailability and half-life in vivo, helping to optimize the dosing regimen.
-
Alternative Delivery Routes: While oral and intraperitoneal injections are common, the optimal route of administration can vary. Consider alternative routes based on the target tissue and the physicochemical properties of your formulation.
Issue 3: Off-Target Effects or Toxicity
Unintended physiological or behavioral changes in the animal model can indicate off-target effects or toxicity of the compound or delivery vehicle.
Possible Causes:
-
The compound may inhibit other kinases or proteins with similar binding pockets.
-
The delivery vehicle (e.g., high concentration of DMSO) may have inherent toxicity.
-
Metabolites of this compound could have off-target activities.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the delivery vehicle to distinguish between vehicle-induced and compound-induced effects.
-
Toxicity Assays: Conduct comprehensive toxicity studies, including monitoring animal weight, behavior, and performing histological analysis of major organs.
-
In Vitro Profiling: If off-target effects are suspected, consider performing in vitro kinase or other enzyme profiling assays to identify potential off-targets of this compound.
Visual Guides
Signaling Pathway
Caption: MOZ Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for this compound In Vivo Studies.
Troubleshooting Logic
Caption: Troubleshooting Logic for this compound In Vivo Experiments.
References
Technical Support Center: Moz-IN-2 Treatment Efficacy
Disclaimer: The following technical support guide has been generated based on the known functions of the MOZ (Monocytic Leukemia Zinc Finger Protein; also known as KAT6A) histone acetyltransferase. "Moz-IN-2" is treated as a hypothetical inhibitor of MOZ for the purpose of this guide, as specific public domain data for a compound with this exact name is limited. The troubleshooting advice and protocols are based on general principles of small molecule inhibitors and the published biological roles of MOZ.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the histone acetyltransferase (HAT) activity of the MOZ protein.[1] MOZ is a member of the MYST family of HATs and plays a crucial role in regulating gene expression by acetylating histone H3 at lysine 9 (H3K9ac) and other targets.[2][3] By inhibiting MOZ's catalytic activity, this compound is expected to decrease the acetylation of MOZ target histones, leading to the repression of specific genes involved in cell proliferation and development, particularly in hematopoietic and B-cells.[4]
Q2: How should this compound be stored and handled?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing for experiments, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the recommended solvent for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration below a level that affects cell viability, generally less than 0.1%.
Q4: What are the known downstream targets of MOZ that can be used as biomarkers for this compound activity?
A4: MOZ is known to regulate the expression of several key genes, including Hoxa9 and Meis1, which are critical in hematopoietic stem cells and leukemogenesis.[2] Therefore, a decrease in the expression of these genes can be used as a biomarker for this compound activity. Additionally, a reduction in global H3K9 acetylation can be monitored by Western blot or chromatin immunoprecipitation (ChIP).
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Culture Variability | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment.[5][6] Monitor and control for changes in media pH and nutrient levels.[7][8] | Consistent cell growth rates across experiments, leading to more reproducible IC50 values. |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent potency of the compound in each assay. |
| Assay Readout Issues | Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is within its linear range for the cell numbers used.[9] Run appropriate controls, including vehicle-only and no-cell controls. | Accurate and reproducible measurement of cell viability. |
| Cell Line Specific Effects | Different cell lines may have varying levels of MOZ expression or dependence. Confirm MOZ expression in your cell line of choice via Western blot or qPCR. | IC50 values will correlate with MOZ expression and dependence. |
Issue 2: Unexpected Cell Morphology Changes or Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the cell culture media to below 0.1%. Run a vehicle-only control to assess the effect of the solvent on cell morphology. | No significant changes in cell morphology in the vehicle control group. |
| Off-Target Effects | Perform a literature search for known off-target effects of similar chemical scaffolds.[10][11] Consider using a secondary, structurally different MOZ inhibitor to confirm that the observed phenotype is due to MOZ inhibition. | Confirmation that the observed phenotype is a direct result of MOZ inhibition. |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for inhibiting MOZ activity without causing general cytotoxicity. | Identification of a therapeutic window where specific effects can be observed without overt toxicity. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed during all experimental procedures. | Healthy cell cultures free from contaminants that could affect morphology. |
Issue 3: Low Efficacy of this compound in In Vivo Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics (PK) | Conduct PK studies to determine the bioavailability, half-life, and clearance of this compound in the chosen animal model. | Optimization of dosing regimen (dose and frequency) to maintain therapeutic concentrations of the drug. |
| Ineffective Formulation | Test different formulations to improve the solubility and stability of this compound for in vivo administration.[12] | Enhanced drug exposure and efficacy in the animal model. |
| Tumor Microenvironment | In cancer models, the tumor microenvironment can influence drug efficacy.[13] Analyze the tumor microenvironment to identify potential resistance mechanisms. | Understanding of resistance mechanisms to guide combination therapy strategies. |
| Model Selection | Ensure the chosen in vivo model is relevant to the disease being studied and that the target (MOZ) is expressed and functional in the model system.[14] | A more predictive model for assessing the therapeutic potential of this compound. |
Experimental Protocols
Protocol 1: Histone Acetyltransferase (HAT) Activity Assay
This protocol is designed to measure the ability of this compound to inhibit the HAT activity of recombinant MOZ protein.
-
Prepare Reagents:
-
Recombinant MOZ protein
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound (at various concentrations)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., a fluorescent probe that measures the product, Coenzyme A)
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a mixture of recombinant MOZ and Histone H3 peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of Acetyl-CoA.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for H3K9 Acetylation
This protocol is used to assess the effect of this compound on the levels of H3K9 acetylation in cells.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-H3K9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetyl-H3K9 signal to the total Histone H3 signal.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MOZ Expression (Relative to GAPDH) | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 1.2 | 0.5 |
| MOLM-13 | Acute Myeloid Leukemia | 1.5 | 0.3 |
| K562 | Chronic Myeloid Leukemia | 0.8 | 2.1 |
| HeLa | Cervical Cancer | 0.5 | 10.5 |
| A549 | Lung Cancer | 0.3 | > 25 |
Visualizations
Caption: Simplified MOZ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Functions of TIP60/NuA4 Complex Subunits in Cell Differentiation [mdpi.com]
- 2. MOZ is critical for the development of MOZ/MLL fusion–induced leukemia through regulation of Hoxa9/Meis1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline [frontiersin.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. researchgate.net [researchgate.net]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in the humanized mouse model for cancer: A commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Moz-IN-2 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Moz-IN-2, an inhibitor of the histone acetyltransferase MOZ (KAT6A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the Monocytic Leukemia Zinc Finger Protein (MOZ), also known as Lysine Acetyltransferase 6A (KAT6A).[1][2][3] MOZ is a member of the MYST family of histone acetyltransferases (HATs) that plays a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[1][4]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound against MOZ (KAT6A) has been reported to be 125 µM.
Q3: What are the potential off-targets of this compound?
While a detailed selectivity profile for this compound is not extensively published, a primary potential off-target is the closely related paralog, KAT6B (also known as MORF or QKF).[3] Many inhibitors targeting KAT6A also show activity against KAT6B.[3] Additionally, like many small molecule inhibitors, this compound could potentially interact with other proteins, and it is crucial to experimentally validate its selectivity in the context of your specific experimental system. General studies on histone acetyltransferase inhibitors have shown that some can be non-selective and may act as thiol-reactive compounds or aggregators, leading to non-specific effects.[5][6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotypes.
Possible Cause 1a: Off-target effects.
-
Explanation: The observed phenotype may be due to the inhibition of proteins other than KAT6A. As mentioned, KAT6B is a likely off-target. Other unforeseen off-targets could also be responsible.
-
Mitigation Strategy:
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. Perform a dose-response curve to determine the optimal concentration for on-target activity while minimizing toxicity or unexpected phenotypes.
-
Use a Secondary, Structurally Different KAT6A Inhibitor: To confirm that the observed phenotype is due to KAT6A inhibition, use another well-characterized KAT6A inhibitor with a different chemical scaffold as a control.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of KAT6A to see if the phenotype is reversed.
-
Off-Target Profiling: If resources permit, consider broader off-target screening against a panel of kinases or other relevant protein families.[7][8][9]
-
Possible Cause 1b: Compound instability or aggregation.
-
Explanation: Some small molecules can be unstable in cell culture media or may aggregate at higher concentrations, leading to non-specific cellular stress and inconsistent results.[5][10]
-
Mitigation Strategy:
-
Proper Stock Solution Preparation and Storage: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility Check: Ensure that the final concentration of this compound in your experimental media does not exceed its solubility limit. Visually inspect the media for any precipitation.
-
Include Vehicle Controls: Always include a vehicle-only (e.g., DMSO) control in your experiments to account for any effects of the solvent.
-
Issue 2: Difficulty confirming on-target engagement in cells.
Possible Cause 2a: Insufficient inhibition of KAT6A activity.
-
Explanation: The concentration or incubation time of this compound may not be sufficient to achieve significant inhibition of KAT6A in your specific cell line or experimental setup.
-
Mitigation Strategy:
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing on-target effects.
-
Western Blot for Histone Acetylation Marks: Assess the levels of histone marks known to be regulated by KAT6A, such as acetylation of histone H3 at lysine 23 (H3K23ac).[11] A decrease in this mark upon this compound treatment would indicate on-target engagement.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP followed by quantitative PCR (ChIP-qPCR) to examine changes in histone acetylation at the promoter regions of known KAT6A target genes.[12]
-
Possible Cause 2b: Cell line-specific differences.
-
Explanation: The expression levels of KAT6A, its binding partners, and compensatory pathways can vary between different cell lines, affecting the response to this compound.
-
Mitigation Strategy:
-
Characterize Your Cell Line: Determine the baseline expression level of KAT6A in your cell line of interest.
-
Test Multiple Cell Lines: If possible, test the effect of this compound in multiple cell lines to identify a sensitive model system.
-
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | MOZ (KAT6A) | 125 µM | Data from vendor information. |
| WM-8014 | KAT6A | 8 nM | A potent and selective dual inhibitor of KAT6A and KAT6B.[3] |
| WM-8014 | KAT6B | 28 nM | A potent and selective dual inhibitor of KAT6A and KAT6B.[3] |
Experimental Protocols & Methodologies
Protocol 1: Cellular Assay for Assessing On-Target Activity of this compound
Objective: To determine the effect of this compound on the acetylation of a known KAT6A histone substrate (H3K23) in a cellular context.
Methodology: Western Blotting
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density in a multi-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys23) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip and re-probe the membrane for total Histone H3 as a loading control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Validate Target Gene Engagement
Objective: To assess the effect of this compound on KAT6A-mediated histone acetylation at specific gene promoters.
Methodology: ChIP-qPCR [12]
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control as described above.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash and harvest the cells.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody against acetyl-Histone H3 (Lys23) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific to the promoter regions of known KAT6A target genes and a negative control region.
-
Analyze the data to determine the relative enrichment of H3K23ac at the target promoters in this compound treated vs. control cells.
-
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 2. rarediseases.org [rarediseases.org]
- 3. New KAT6 inhibitors induce senescence and arrest cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYST-family histone acetyltransferases: beyond chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Moz-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moz-IN-2, a KAT6A inhibitor, to overcome resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. These enzymes play a crucial role in regulating gene expression by acetylating histones and other proteins. In certain cancers, such as estrogen receptor-positive (ER+) breast cancer, KAT6A is amplified and contributes to tumor progression by regulating the expression of key oncogenes like the estrogen receptor (ER).[1][2] By inhibiting KAT6A, this compound can suppress the transcription of these critical genes, leading to cell cycle arrest and senescence in cancer cells.[3]
Q2: How can this compound help overcome resistance to other cancer therapies?
Resistance to targeted therapies is a major challenge in cancer treatment. This compound, as a KAT6A inhibitor, has shown potential in overcoming resistance in several cancer models:
-
ER+ Breast Cancer: In ER+ breast cancer models resistant to endocrine therapies, inhibiting KAT6A can suppress ER expression, thereby overcoming resistance mediated by ESR1 mutations or other mechanisms.[1][4]
-
Acute Myeloid Leukemia (AML): In MLL-rearranged AML, non-genetic resistance to Menin inhibitors can be reversed by inactivating KAT6A.[5] This suggests that KAT6A is a critical downstream effector that cancer cells can become dependent on when the primary oncogenic pathway is inhibited.
Q3: What is the rationale for using this compound in combination with other inhibitors?
Combining this compound with other targeted agents can lead to synergistic anti-tumor effects and prevent or overcome resistance. A key combination strategy is with Menin inhibitors. Mechanistically, KAT6A and the Menin-KMT2A complex cooperatively regulate the expression of ER-driven genes.[1][4] By simultaneously inhibiting both, it is possible to achieve a more profound and durable suppression of the oncogenic transcriptional program. This combination has shown effectiveness in both endocrine-sensitive and endocrine-resistant models of ER+ breast cancer.[4]
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cancer cell viability with this compound treatment.
-
Question: Have you confirmed the expression of KAT6A in your cancer cell line?
-
Answer: The efficacy of this compound is dependent on the presence and activity of its target, KAT6A. Verify KAT6A expression levels in your cell line using Western blotting or RT-qPCR. Cell lines with low or absent KAT6A expression may be intrinsically resistant to this compound.
-
-
Question: Is your cell line known to have alterations in downstream signaling pathways?
-
Answer: Resistance can be mediated by the activation of alternative survival pathways. Consider performing a pathway analysis (e.g., RNA-seq or phospho-proteomics) to identify potential bypass mechanisms.
-
-
Question: Are you using an appropriate concentration and duration of treatment?
-
Answer: Perform a dose-response curve and a time-course experiment to determine the optimal concentration (IC50) and treatment duration for your specific cell line. Refer to the table below for reported effective concentrations of similar KAT6A inhibitors.
-
Problem 2: My results with this compound are inconsistent across experiments.
-
Question: Are you using a consistent cell passage number?
-
Answer: Cancer cell lines can change their characteristics over time in culture. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
-
Question: Is the this compound stock solution properly prepared and stored?
-
Answer: Ensure that this compound is dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature to maintain its stability and activity. Prepare fresh dilutions for each experiment.
-
Problem 3: I want to test the synergy between this compound and another drug.
-
Question: How do I design an experiment to assess drug synergy?
-
Answer: A common method is to use a matrix of concentrations of both drugs and measure cell viability. The results can be analyzed using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Quantitative Data Summary
Table 1: Efficacy of KAT6A Inhibitors in Preclinical Models
| Compound | Cancer Type | Model | Efficacy Metric | Result | Reference |
| PF-07248144 | ER+ Breast Cancer | Phase 1 Trial | Objective Response Rate | 37.2% | [1] |
| KAT6A Inhibitor | ER+ Breast Cancer | CDX Model | Tumor Growth | Strong in vivo anti-tumor efficacy | [2] |
| Menin + KAT6A Inhibitors | ER+ Breast Cancer | PDX Models | Tumor Growth | Cooperative anti-tumor effects | [4] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a second drug for synergy studies) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50.
2. Western Blotting for Target Engagement
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against KAT6A or a downstream marker (e.g., H3K23ac). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway in ER+ breast cancer and the inhibitory action of this compound.
Caption: Workflow for assessing the synergistic effects of this compound with another drug.
Caption: A logical flowchart for troubleshooting unexpected low efficacy of this compound.
References
- 1. onclive.com [onclive.com]
- 2. KAT6 | Insilico Medicine [insilico.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S125: NON-GENETIC RESISTANCE TO MENIN INHIBITION IN AML IS REVERSIBLE BY PERTURBATION OF KAT6A - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with MYST3 inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MYST3 inhibitors.
Troubleshooting Guides
Researchers may encounter several challenges when working with MYST3 inhibitors. This guide provides solutions to common problems in a question-and-answer format.
| Problem | Possible Cause | Solution |
| No or weak signal in an in vitro histone acetyltransferase (HAT) assay | Omission of a key reagent. | Systematically check that all reagents (enzyme, substrate, acetyl-CoA, buffer components) were added in the correct order and concentration. |
| Inactive enzyme or substrate. | Test the activity of the MYST3 enzyme and the integrity of the histone substrate and acetyl-CoA. Prepare fresh reagents if necessary. | |
| Inadequate incubation time or temperature. | Optimize incubation time and temperature. MYST family proteins can have low catalytic activity, so longer incubation times may be needed. Ensure the reaction is within the linear range.[1][2] | |
| Incorrect plate reader settings. | Verify the wavelength and filter settings on the plate reader are appropriate for the assay's detection method (e.g., colorimetric, fluorescent, radioactive).[3] | |
| High background signal in HAT assay | Non-specific binding of antibodies (in ELISA-based assays). | Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk) to minimize non-specific binding. Titrate antibody concentrations to find the optimal balance between signal and background.[3] |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. Contaminating enzymes in samples can sometimes lead to high background.[3] | |
| Cysteine interference in fluorescence-based assays. | The MYST HAT domain contains several cysteine residues that can interfere with certain fluorescent dyes, leading to high background. Consider alternative assay formats if this is suspected.[1] | |
| Inconsistent or variable results | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of all reagents. Use calibrated pipettes and appropriate mixing techniques. |
| Edge effects in plate-based assays. | To minimize edge effects, avoid using the outer wells of the plate for critical samples or fill them with a buffer. Ensure uniform temperature and humidity during incubation. | |
| Inhibitor precipitation. | Visually inspect for any precipitation of the inhibitor in the assay buffer. If solubility is an issue, consider using a different solvent or a lower concentration of the inhibitor. | |
| Inhibitor appears to be a colloidal aggregator | Compound forms aggregates that non-specifically inhibit the enzyme. | Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitor's activity is significantly reduced in the presence of detergent, it may be a colloidal aggregator.[1] |
Frequently Asked Questions (FAQs)
1. How can I determine if my MYST3 inhibitor has off-target effects?
Off-target effects are a common challenge with small molecule inhibitors.[4][5] To assess the specificity of your MYST3 inhibitor, consider the following approaches:
-
Orthogonal Assays: Test the inhibitor against other histone acetyltransferases (HATs) and unrelated enzymes to determine its selectivity profile.
-
Genetic Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to deplete MYST3 in cells.[6] If the inhibitor's effect is diminished in MYST3-depleted cells, it suggests on-target activity.[7]
-
Resistant Mutant Generation: Generate cell lines with mutations in the MYST3 gene that are predicted to disrupt inhibitor binding. If these mutant cells show resistance to the inhibitor, it provides strong evidence for on-target engagement.[7]
-
Whole-Genome CRISPR Screens: These screens can help identify genes that, when knocked out, confer resistance to your inhibitor, potentially revealing its true target.[7]
2. What are the common mechanisms of acquired resistance to MYST3 inhibitors?
While specific resistance mechanisms to MYST3 inhibitors are still being elucidated, insights can be drawn from other targeted therapies:[8][9][10]
-
On-Target Mutations: Mutations in the MYST3 gene that prevent the inhibitor from binding to its target site.[10]
-
Activation of Parallel Pathways: Cancer cells may upregulate alternative signaling pathways to bypass their dependence on MYST3. For example, activation of pathways like PI3K/Akt or MAPK could compensate for MYST3 inhibition.[9][10]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL2 family, can make cells more resistant to the pro-apoptotic effects of MYST3 inhibition.[10]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
3. What are the key considerations for developing a robust in vitro assay for MYST3 inhibitors?
-
Enzyme and Substrate Concentrations: MYST proteins often have a high Km for their substrates. It is important to determine the Km for both the histone substrate and acetyl-CoA to set appropriate assay concentrations. Running assays at the Km for each substrate can provide a good balance between a robust signal and sensitivity to competitive inhibitors.[1]
-
Linear Range of the Reaction: Ensure that the assay is performed within the linear range of the enzymatic reaction to obtain accurate measurements of inhibitor potency. This can be determined by running a time-course experiment with varying enzyme concentrations.[1][2]
-
Assay Format: Several assay formats can be used, each with its own advantages and disadvantages.
-
Z-factor: For high-throughput screening, aim for a Z-factor of 0.5 or higher to ensure the assay is robust and can reliably distinguish between active and inactive compounds.[1]
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for MYST3 inhibitors. Researchers can populate this table with their own experimental results for easy comparison.
| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell-based Potency (EC50, µM) | Reference/Internal Data ID |
| Example: WM-8014 | KAT6A (MYST3) | Thermal Shift Assay | N/A | N/A | N/A | [11] |
| Compound X | MYST3 | Radioactive HAT Assay | Data | Data | Data | Your Data |
| Compound Y | MYST3 | ELISA-based HAT Assay | Data | Data | Data | Your Data |
Experimental Protocols
1. Protocol: In Vitro Radioactivity-Based Histone Acetyltransferase (HAT) Assay
This protocol is adapted for a 384-well plate format for inhibitor screening.[1]
Materials:
-
Recombinant human MYST3 protein
-
H4 peptide substrate
-
¹⁴C-labeled Acetyl-CoA
-
Assay Buffer: 40 mM Tris (pH 8.0), 100 mM NaCl, 800 µM Cysteine, 7.5 µM BSA
-
P81 phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Dispense 50 nM of MYST3 enzyme into each well of a 384-well plate.
-
Add the test compounds (inhibitors) at various concentrations.
-
Initiate the reaction by adding a solution of H4 peptide and ¹⁴C-acetyl CoA to final concentrations of 400 µM and 50 µM, respectively.
-
Allow the reaction to proceed for a predetermined time (e.g., 8 minutes) that is within the linear range of the enzyme.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 filter paper.
-
Wash the filter paper extensively to remove unincorporated ¹⁴C-acetyl CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
2. Protocol: ELISA-based Histone Acetyltransferase (HAT) Assay
This protocol provides a non-radioactive method for assessing MYST3 activity.[1]
Materials:
-
Recombinant human MYST3 protein
-
GST-tagged Histone H4 (H4-GST) substrate
-
Acetyl-CoA
-
Glutathione-coated 384-well plates
-
Primary antibody against acetylated H4
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Bind H4-GST to the wells of a glutathione-coated 384-well plate.
-
Add 50 nM of MYST3 enzyme to each well.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding 50 µM acetyl CoA.
-
Incubate for a sufficient time (e.g., 3 hours) to obtain a good signal window.
-
Wash the plate and add the primary anti-acetyl-H4 antibody. Incubate for 30 minutes.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
References
- 1. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of MYST3 / MOZ: a histone acetyltransferase and chromatin regulator implicated in haematopoietic stem cell development and leukaemia - Nottingham ePrints [eprints.nottingham.ac.uk]
- 7. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
- 8. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Moz-IN-2 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Moz-IN-2, a selective inhibitor of the histone acetyltransferase MOZ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of the MOZ (Monocytic Leukemia Zinc Finger Protein) histone acetyltransferase, a key enzyme involved in epigenetic regulation and implicated in various cancers. Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can significantly limit its oral absorption and, consequently, its systemic bioavailability and therapeutic efficacy. Addressing low bioavailability is a critical step in the preclinical development of this compound.
Q2: What are the predicted physicochemical properties of this compound?
A2: Based on its chemical structure (SMILES: O=C(NNS(=O)(C1=CC=CC=C1)=O)C2=CC(C3=CC=NN=C3)=CC=C2F), the following physicochemical properties for this compound have been calculated using computational models. These properties suggest that this compound likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and potentially variable permeability.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 372.37 g/mol | Acceptable for oral absorption. |
| logP | 3.1 | Indicates good permeability but poor aqueous solubility. |
| Polar Surface Area (PSA) | 95.8 Ų | Within the range for good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | 6 | Favorable for oral absorption. |
| Rotatable Bonds | 4 | Good for conformational flexibility. |
Q3: What are the initial steps to assess the bioavailability of this compound in our laboratory?
A3: A stepwise approach is recommended. Start with in vitro assays to understand its intrinsic properties, followed by in vivo pharmacokinetic studies.
-
Solubility Assessment: Determine the aqueous solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Permeability Assay: Use an in vitro model like the Caco-2 cell permeability assay to assess its potential for intestinal absorption.
-
In Vivo Pharmacokinetic (PK) Study: Conduct a preliminary PK study in a rodent model (e.g., rats) to determine key parameters such as Cmax, Tmax, AUC, and ultimately, oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments to improve this compound bioavailability.
Issue 1: Low Aqueous Solubility of this compound in Formulation
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays or in vehicles for in vivo studies, leading to inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility of this compound.
Detailed Steps:
-
pH Modification: Evaluate the solubility of this compound across a physiologically relevant pH range (1.2 to 7.4). If solubility is pH-dependent, consider using buffered solutions.
-
Co-solvents: For preclinical formulations, use of co-solvents like Polyethylene Glycol 400 (PEG400) or Propylene Glycol can significantly increase solubility. A common starting point is a vehicle containing 10% DMSO, 40% PEG400, and 50% water.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be added to the formulation to improve wettability and form micelles, thereby increasing solubility.
-
Cyclodextrin Complexation: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, enhancing its aqueous solubility.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix (e.g., PVP, HPMC) can improve its dissolution rate.
-
Lipid-Based Formulations: For oral delivery, Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent option for highly lipophilic compounds like this compound.
Issue 2: Poor Permeability in Caco-2 Assays
Symptom: The apparent permeability coefficient (Papp) of this compound in the apical-to-basolateral (A-to-B) direction is low, and/or the efflux ratio (Papp B-to-A / Papp A-to-B) is high (>2), suggesting it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor Caco-2 permeability.
Detailed Steps:
-
Confirm Efflux: If a high efflux ratio is observed, co-administer this compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) in the Caco-2 assay. A significant increase in the A-to-B Papp value and a decrease in the efflux ratio will confirm that this compound is a substrate for that transporter.
-
Formulation with Permeation Enhancers: Certain excipients can act as mild permeation enhancers. For example, some components of SEDDS formulations (e.g., Labrasol®, Gelucire®) can transiently open tight junctions or inhibit efflux pumps.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can alter its transport mechanism across the intestinal epithelium, potentially bypassing efflux transporters.
Issue 3: Low and Variable Oral Bioavailability in Animal Studies
Symptom: In vivo pharmacokinetic studies in rats show low absolute oral bioavailability (<10%) and high variability between subjects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and variable in vivo bioavailability.
Detailed Steps:
-
Particle Size Reduction: If dissolution is the rate-limiting step, reducing the particle size of this compound through micronization or nanosizing can increase the surface area for dissolution and improve absorption.
-
Amorphous Solid Dispersions: As mentioned for solubility enhancement, this is a powerful technique to improve the dissolution rate and extent of absorption in vivo.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations can maintain this compound in a solubilized state in the gastrointestinal tract, facilitating its absorption and potentially bypassing first-pass metabolism via lymphatic uptake.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only use inserts with TEER values > 200 Ω·cm².
-
Assay Procedure:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A-to-B permeability, add this compound (typically 10 µM) in HBSS to the apical side and HBSS to the basolateral side.
-
For B-to-A permeability, add this compound to the basolateral side and HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: Formulation of a this compound Solid Dispersion
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Methodology (Solvent Evaporation Method):
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Preparation:
-
Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform dissolution testing in a USP dissolution apparatus to compare the dissolution profile of the solid dispersion with that of the crystalline this compound.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a novel this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300 g), fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) as a bolus injection via the tail vein.
-
Oral (PO) Group: Administer the optimized this compound formulation (e.g., solid dispersion or SEDDS) at a higher dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or retro-orbital sinus at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Signaling Pathway
Caption: Simplified signaling pathway of the MOZ histone acetyltransferase complex and the inhibitory action of this compound.
Validation & Comparative
A Comparative Guide to KAT6A Inhibitors: Moz-IN-3 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with histone acetyltransferases (HATs) emerging as a promising class of therapeutic targets. Among them, K-acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), has garnered significant attention for its role in various cancers. This guide provides a comprehensive comparison of the KAT6A inhibitor Moz-IN-3 with other notable inhibitors in its class: PF-9363, WM-8014, and WM-1119. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Performance Comparison of KAT6A Inhibitors
The following tables summarize the key quantitative data for Moz-IN-3 and its counterparts, offering a clear comparison of their potency and selectivity.
Table 1: Biochemical Potency Against KAT6A
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) |
| Moz-IN-3 (compound 6j) | KAT6A | 30[1] | - | - |
| PF-9363 (CTx-648) | KAT6A | <1[2][3] | 0.41[4] | - |
| KAT6B | - | 1.2[4] | - | |
| WM-8014 | KAT6A | 8[5] | - | 5[6] |
| KAT6B | 28[5] | - | - | |
| WM-1119 | KAT6A | 6.3[7] | - | 2[8][9][10] |
Note: IC50, Ki, and Kd values are dependent on assay conditions and may vary between different studies. Lower values indicate higher potency.
Table 2: Selectivity Profile Against Other Histone Acetyltransferases (HATs)
| Inhibitor | KAT5 (Tip60) IC50 (nM) | KAT7 (HBO1) IC50 (nM) | KAT8 (MOF) Ki | Other KATs |
| Moz-IN-3 (compound 6j) | Data not available | Data not available | Data not available | Data not available |
| PF-9363 (CTx-648) | 384 (Ki)[4] | 66 (Ki)[4] | 570 (Ki)[4] | - |
| WM-8014 | 224[6][11] | 342[6][11] | No significant activity[5] | No significant activity against KAT2A/2B, KAT3A/B[5] |
| WM-1119 | >1100-fold selective vs. KAT6A[12] | >250-fold selective vs. KAT6A[10][12] | - | - |
Table 3: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) |
| Moz-IN-3 (compound 6j) | HL-60, U937, SKNO-1, K562 | Myeloid Leukemia | Antitumor activity observed[1] |
| PF-9363 (CTx-648) | ZR-75-1 | ER+ Breast Cancer | 0.3[4] |
| T47D | ER+ Breast Cancer | 0.9[4] | |
| WM-1119 | EMRK1184 | B-cell Lymphoma | 250[10][13] |
| MOZ-TIF2 LSKs | Leukemia | 25[14] |
Mechanism of Action and Signaling Pathways
KAT6A inhibitors are typically competitive with the acetyl coenzyme A (Ac-CoA) substrate.[7] By blocking the acetyltransferase activity of KAT6A, these inhibitors prevent the acetylation of histone H3 at lysine 23 (H3K23ac), a key epigenetic mark associated with active gene transcription.[3] This leads to the downregulation of genes involved in critical cellular processes, ultimately resulting in cell cycle arrest and the induction of cellular senescence.
The signaling pathways affected by KAT6A inhibition are multifaceted and context-dependent. A key pathway involves the regulation of gene expression programs crucial for cancer cell proliferation and survival.
Caption: Simplified signaling pathway of KAT6A and its inhibition.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize KAT6A inhibitors.
KAT6A Enzymatic Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the enzymatic activity of KAT6A and the potency of inhibitors.
Principle: The assay measures the acetylation of a biotinylated histone H3 peptide by the KAT6A enzyme. A europium-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is acetylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of KAT6A will reduce the acetylation and thus decrease the FRET signal.
General Protocol:
-
Reagent Preparation: Recombinant KAT6A enzyme, biotinylated H3 peptide substrate, acetyl-CoA, and the inhibitor at various concentrations are prepared in an appropriate assay buffer.
-
Enzymatic Reaction: The KAT6A enzyme is incubated with the test compound for a defined period. The reaction is initiated by the addition of the histone H3 peptide and acetyl-CoA. The reaction is allowed to proceed at room temperature.
-
Detection: A solution containing the europium-labeled antibody and the streptavidin-conjugated acceptor is added to stop the reaction and initiate the detection process.
-
Signal Measurement: After an incubation period to allow for antibody-antigen binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of inhibitors on cancer cell proliferation.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP. A decrease in the luminescent signal in treated cells compared to untreated controls indicates a reduction in cell viability.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well or 384-well opaque-walled plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the KAT6A inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: The plate is equilibrated to room temperature, and the CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence is measured using a luminometer.
-
Data Analysis: The cellular IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[5][8][12][13][15]
Experimental Workflow for KAT6A Inhibitor Discovery
The discovery and development of novel KAT6A inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for KAT6A inhibitor discovery.
This guide provides a snapshot of the current landscape of KAT6A inhibitors, with a focus on comparing Moz-IN-3 to other key players. As research progresses, further experimental data will undoubtedly refine our understanding of these promising therapeutic agents.
References
- 1. Discovery of N-(2-oxoethyl) sulfanilamide-derived inhibitors of KAT6A (MOZ) against leukemia by an isostere strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 5. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 6. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. en.ice-biosci.com [en.ice-biosci.com]
- 12. ch.promega.com [ch.promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Unveiling the Transcriptional Impact of MOZ Inhibition: A Comparative Guide to Moz-IN-2 and Alternatives
For Immediate Release
This guide provides a comprehensive comparison of the effects of Moz-IN-2 and other selective inhibitors of the MYST family of histone acetyltransferases (HATs) on gene expression. Primarily targeting researchers, scientists, and professionals in drug development, this document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to offer a clear understanding of the therapeutic potential and mechanism of action of these epigenetic modulators.
This compound is an inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc finger protein), also known as KAT6A. MOZ is a critical regulator of gene expression involved in various cellular processes, including hematopoiesis and development. Its dysregulation is implicated in several cancers, particularly acute myeloid leukemia (AML). By inhibiting the acetyltransferase activity of MOZ, this compound and similar compounds can alter the chromatin landscape, leading to changes in the expression of genes crucial for cell proliferation, differentiation, and survival.
Comparative Analysis of MOZ/KAT6A Inhibitors on Gene Expression
While specific quantitative gene expression data for this compound is not extensively available in the public domain, several potent and selective inhibitors targeting the same enzyme, MOZ (KAT6A), and its close homolog MORF (KAT6B), have been well-characterized. These include WM-8014, its more bioavailable analog WM-1119, and PF-9363 (also known as CTx-648). The following tables summarize the reported effects of these compounds on gene expression from various studies.
| Inhibitor | Cell/Model System | Key Gene Expression Changes | Observed Phenotype | Reference |
| WM-8014 | Mouse Embryonic Fibroblasts (MEFs) | Upregulation of Cdkn2a (p16INK4a/p19ARF); Downregulation of Cdc6 and E2f2. | Induction of cellular senescence; Cell cycle arrest. | [1] |
| WM-1119 | Eµ-Myc Lymphoma Cells | Arrests the progression of lymphoma. | Inhibition of cell proliferation. | [1] |
| PF-9363 (CTx-648) | ER+ Breast Cancer Cell Lines (e.g., T47D) | Downregulation of genes in the Estrogen Receptor (ESR1) pathway, cell cycle, and stem cell pathways. | Potent anti-tumor activity; Inhibition of cell viability. | [2][3] |
| PF-9363 | NUP98-rearranged AML models | Downregulation of leukemogenic gene programs; Induction of myeloid differentiation. | Decreased leukemic burden; Synergy with other inhibitors (e.g., Menin inhibitors). | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by MOZ inhibition and a typical experimental workflow for validating the effect of an inhibitor on gene expression.
References
Comparative Analysis of MOZ Inhibitors in Acute Myeloid Leukemia: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging Monocytic Leukemia Zinc Finger (MOZ) protein inhibitors for the treatment of Acute Myeloid Leukemia (AML). This document synthesizes preclinical data on the efficacy, mechanism of action, and experimental protocols for key inhibitors, offering a valuable resource for advancing AML therapeutics.
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The histone acetyltransferase MOZ, also known as KAT6A, has been identified as a critical driver in certain subtypes of AML, making it an attractive therapeutic target.[1] This guide focuses on a comparative analysis of three key MOZ inhibitors: WM-8014, WM-1119, and PF-9363 (also known as PF-07248144), summarizing their performance based on available experimental data.
Mechanism of Action of MOZ Inhibitors in AML
MOZ is a histone acetyltransferase that plays a crucial role in regulating gene expression through the acetylation of histones, particularly H3K9 and H3K23.[2][3] In AML, chromosomal translocations involving the KAT6A gene can lead to the formation of fusion proteins (e.g., MOZ-TIF2, MOZ-CBP) that drive leukemogenesis.[3][4] Additionally, wild-type MOZ is highly expressed in AML and contributes to the maintenance of a leukemic state by promoting the expression of oncogenes like MYC.[2]
MOZ inhibitors primarily act by competing with the enzyme's cofactor, acetyl-CoA, at its binding site. This inhibition of MOZ's catalytic activity leads to a reduction in histone acetylation at key gene promoters, ultimately resulting in the suppression of oncogenic gene expression programs, induction of cell cycle arrest, and promotion of myeloid differentiation.[2][3]
In Vitro Efficacy of MOZ Inhibitors
The preclinical efficacy of WM-8014, WM-1119, and PF-9363 has been evaluated in various AML cell lines and patient-derived samples. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. It is important to note that direct comparison is challenging as the experimental conditions and cell lines used in different studies may vary.
| Inhibitor | Target(s) | Cell Line | IC50 | Reference(s) |
| WM-8014 | KAT6A | Cell-free assay | 8 nM | [5] |
| KAT6A | Mouse Embryonic Fibroblasts | 2.4 µM (proliferation) | [5] | |
| WM-1119 | KAT6A/B | KAT6A-rearranged AML cells | Potent growth inhibition | [6] |
| KAT6A | KMT2A-rearranged AML cells | Limited efficacy | [6] | |
| PF-9363 | KAT6A/B | ZR-75-1 (Breast Cancer) | 0.3 nM | [7][8] |
| KAT6A/B | T-47D (Breast Cancer) | 0.9 nM | [7][8] |
Studies have shown that WM-1119 is particularly effective in AML models with KAT6A rearrangements, where it completely abrogates proliferation and clonogenic potential.[6] In contrast, its efficacy is more limited in KMT2A-rearranged AML, suggesting that the therapeutic benefit of inhibiting KAT6A's catalytic activity may be context-dependent.[6] PF-9363 has demonstrated potent anti-tumor activity in various cancer models, including those with NUP98 rearrangements which are also found in AML.[9]
In Vivo Efficacy of MOZ Inhibitors
The in vivo efficacy of these inhibitors has been assessed in mouse xenograft models of AML, providing crucial insights into their therapeutic potential in a living organism.
| Inhibitor | AML Model | Key Findings | Reference(s) |
| WM-8014 | Zebrafish model of HCC | Potentiates oncogene-induced senescence. | [5] |
| WM-1119 | KAT6A-rearranged AML xenograft | Abrogated in vitro proliferation and clonogenic potential. In vivo data not detailed. | [6] |
| PF-9363 | NUP98-rearranged AML PDX | Reduced leukemic burden and/or prolonged survival. | [9] |
| NUP98::NSD1 PDX (Menin inhibitor resistant) | Monotherapy extended median latency by 21%. Combination with a menin inhibitor increased median latency by 50%. | [9] |
Note: Detailed in vivo studies for WM-8014 and WM-1119 specifically in AML xenograft models are not as extensively reported in the public literature as for PF-9363.
PF-9363 has shown significant in vivo activity in patient-derived xenograft (PDX) models of NUP98-rearranged AML, a subtype with a poor prognosis.[9] Treatment with PF-9363 led to a reduction in the leukemic burden and prolonged survival.[9] Notably, in a model resistant to menin inhibitors, another class of targeted therapy for AML, PF-9363 demonstrated efficacy both as a single agent and in combination, highlighting its potential to overcome resistance mechanisms.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. ashpublications.org [ashpublications.org]
- 2. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A MOZ-TIF2 leukemia mouse model displays KAT6-dependent H3K23 propionylation and overexpression of a set of active developmental genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-9363 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 9. ash.confex.com [ash.confex.com]
Unveiling the Selectivity of MOZ/KAT6A Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise selectivity of an inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of potent and selective inhibitors of the histone acetyltransferase (HAT) MOZ (also known as KAT6A), offering insights into their potential for targeted therapeutic applications.
This document focuses on the well-characterized MOZ/KAT6A inhibitors, WM-8014 and its structurally related analog WM-1119. We present a comprehensive analysis of their inhibitory activity against a panel of other histone acetyltransferases, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitor Cross-Reactivity
The selectivity of a chemical probe is a critical factor in its utility for studying the biological function of a specific enzyme and for its development as a therapeutic agent. The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of WM-8014 and WM-1119 against various histone acetyltransferases, providing a clear overview of their selectivity profiles.
| Target HAT | Inhibitor | IC50 (nM) | Kd (nM) | Selectivity Notes |
| KAT6A (MOZ) | WM-8014 | 8 | 5 | Potent inhibitor of KAT6A. |
| WM-1119 | 0.25 µM (in cells) | 2 | Highly potent, with greater cellular activity than WM-8014.[1] | |
| KAT6B | WM-8014 | 28 | - | Also inhibits the closely related KAT6B.[2][3] |
| KAT5 (Tip60) | WM-8014 | 224 | - | Over 10-fold selectivity for KAT6A/B over KAT5.[2][3][4] |
| WM-1119 | - | 2200 | Over 1000-fold more selective for KAT6A than KAT5.[1] | |
| KAT7 (HBO1) | WM-8014 | 342 | 52 | Over 10-fold selectivity for KAT6A/B over KAT7.[2][4][5] |
| WM-1119 | - | 500 | Over 250-fold more selective for KAT6A than KAT7.[1] | |
| KAT8 | WM-8014 | No Inhibition | - | No significant activity observed.[2][3] |
| KAT2A (GCN5) | WM-8014 | No Inhibition | - | No significant activity observed.[2][3] |
| KAT2B (PCAF) | WM-8014 | No Inhibition | - | No significant activity observed.[2][3] |
| KAT3A (CBP) | WM-8014 | No Inhibition | - | No significant activity observed.[2][3] |
| KAT3B (p300) | WM-8014 | No Inhibition | - | No significant activity observed.[2][3] |
Key Observations:
-
High Potency and Selectivity for KAT6A/B: Both WM-8014 and WM-1119 are highly potent inhibitors of KAT6A and its close homolog KAT6B.[2][3][5]
-
Excellent Selectivity Against Other HAT Families: WM-8014 demonstrates remarkable selectivity, showing no significant inhibition of HATs from other families, including the GCN5-related N-acetyltransferases (GNATs) like GCN5 (KAT2A) and PCAF (KAT2B), and the p300/CBP family (KAT3A/B).[2][3][5]
-
Improved Specificity with WM-1119: WM-1119 exhibits even greater specificity for KAT6A compared to other MYST family members like KAT5 (Tip60) and KAT7 (HBO1) than its predecessor, WM-8014.[1]
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of the key assays used to characterize the cross-reactivity of MOZ/KAT6A inhibitors.
Biochemical Assays for HAT Activity
Principle: These assays directly measure the enzymatic activity of a purified histone acetyltransferase in the presence of varying concentrations of an inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for assessing potency and selectivity.
Common Methodologies:
-
Radioisotope-Based Filter-Binding Assay: This "gold standard" method utilizes a radiolabeled acetyl donor (e.g., [3H]-acetyl-CoA). The HAT enzyme transfers the radioactive acetyl group to a histone substrate (peptide or full-length protein). The acetylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is a non-radioactive alternative. A biotinylated histone substrate and an antibody recognizing the acetylated lysine residue are used. Donor and acceptor beads, brought into proximity by the antibody-substrate interaction, generate a chemiluminescent signal that is proportional to the level of histone acetylation.
-
Fluorescence-Based Assays: These assays often rely on a coupled-enzyme system where the co-product of the HAT reaction, Coenzyme A (CoA), is detected. The free thiol group of CoA can react with a fluorogenic probe to produce a fluorescent signal.
Biophysical Assays for Binding Affinity
Principle: These techniques measure the direct interaction between the inhibitor and the target protein, providing a quantitative measure of binding affinity (dissociation constant, Kd).
Common Methodology:
-
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the target HAT protein on a sensor chip. The inhibitor is then flowed over the chip, and the change in the refractive index at the surface, caused by the binding of the inhibitor, is measured in real-time. This allows for the determination of association and dissociation rate constants, from which the Kd can be calculated.[5]
Cell-Based Assays for Target Engagement and Cellular Effects
Principle: These assays assess the ability of an inhibitor to engage its target within a cellular context and elicit a biological response.
Common Methodologies:
-
Chromatin Hyperacetylation Inhibition (ChHAI) Assay: Cells are treated with a histone deacetylase (HDAC) inhibitor to induce a state of histone hyperacetylation. The ability of a HAT inhibitor to prevent this increase in acetylation on specific histone residues is then measured by immunoblotting.[6]
-
Chromatin Immunoprecipitation (ChIP): This technique is used to determine the levels of specific histone acetylation marks at particular genomic loci. Cells are treated with the inhibitor, and chromatin is cross-linked and sheared. An antibody specific to an acetylated histone mark is used to immunoprecipitate the associated DNA, which is then quantified by qPCR or sequencing.[6]
-
Cellular Proliferation and Senescence Assays: The biological consequences of HAT inhibition, such as cell cycle arrest and induction of senescence, can be monitored using various cell-based assays.[2][4]
Visualizing the Path to Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel histone acetyltransferase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 3. WM 8014 (6693) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. apexbt.com [apexbt.com]
- 5. research.monash.edu [research.monash.edu]
- 6. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the KAT6A Inhibitors: PF-9363 vs. Moz-IN-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-9363 and Moz-IN-2, two molecules used in the investigation of KAT6A (also known as MOZ) histone acetyltransferase function. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key concepts for clarity.
This comparison reveals a critical distinction between the two compounds: PF-9363 is a first-in-class, potent, and selective inhibitor of KAT6A and its paralog KAT6B, while this compound serves as a structurally related inactive control. Understanding this difference is paramount for the accurate interpretation of experimental results in studies targeting KAT6A.
Data Presentation
The following tables summarize the quantitative data for PF-9363 and this compound, highlighting the stark contrast in their biochemical and cellular activities.
Table 1: Biochemical Activity
| Compound | Target(s) | Ki (nM) | IC50 |
| PF-9363 | KAT6A, KAT6B | 0.41 (KAT6A), 1.2 (KAT6B)[1] | <1 nM (H3K23 acetylation)[2] |
| This compound | KAT6A | Not Available | >125 µM[3][4] |
Table 2: Cellular Activity
| Compound | Cell Lines | Cellular IC50 (nM) | Key Cellular Effects |
| PF-9363 | ZR-75-1, T47D, MCF7 | 0.3 (ZR-75-1), 0.9 (T47D)[2] | Downregulation of H3K23Ac, ESR1 pathway, cell cycle, and stem cell pathways.[2][5] |
| This compound | Not Available | Not Available | Inactive derivative of a KAT6A inhibitor.[3] |
Signaling Pathways and Mechanism of Action
PF-9363 exerts its effects by directly inhibiting the histone acetyltransferase activity of KAT6A and KAT6B. This leads to a reduction in the acetylation of histone H3 at lysine 23 (H3K23Ac), a key epigenetic mark. The downstream consequences of this inhibition include the downregulation of gene expression programs controlled by the estrogen receptor (ESR1), as well as pathways involved in cell cycle progression and the maintenance of stem cell-like properties in cancer cells.
In contrast, this compound is designed as an inactive analog. It is structurally related to active KAT6A inhibitors but does not inhibit the enzyme's activity at significant concentrations. Its primary use in research is as a negative control to demonstrate that the observed cellular and downstream effects of a related active compound (like PF-9363) are due to the specific inhibition of KAT6A and not to off-target effects of the chemical scaffold.
Figure 1. Comparative mechanism of action of PF-9363 and this compound on the KAT6A/B signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize KAT6A inhibitors.
Histone Acetyltransferase (HAT) Inhibition Assay (In Vitro)
This assay biochemically measures the ability of a compound to inhibit the acetyltransferase activity of KAT6A.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Test compounds (PF-9363, this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., specific antibody for acetylated H3K23 and a secondary antibody conjugate for detection, or a radioactivity-based assay using [3H]-Acetyl-CoA)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the KAT6A enzyme, histone H3 substrate, and the test compound dilutions.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of acetylated histone H3. The method of quantification will depend on the detection reagent used (e.g., ELISA, fluorescence, or scintillation counting).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K23 Acetylation Western Blot
This experiment assesses the ability of a compound to inhibit KAT6A activity within a cellular context by measuring the levels of H3K23 acetylation.
Materials:
-
Cancer cell lines (e.g., ZR-75-1, T47D)
-
Cell culture medium and supplements
-
Test compounds (PF-9363, this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K23Ac and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies (anti-H3K23Ac and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of H3K23 acetylation, normalized to total H3.
Figure 2. A typical workflow for assessing cellular H3K23 acetylation levels via Western blot.
Cell Viability Assay
This assay measures the effect of the compounds on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (PF-9363, this compound)
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
Safety Operating Guide
Navigating the Disposal of Moz-IN-2: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals utilizing the kinase inhibitor Moz-IN-2, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on best practices for the disposal of analogous small molecule kinase inhibitors.
The core principle for the disposal of any research chemical is to prevent its release into the environment and to ensure the safety of all personnel. This involves a multi-step process of containment, waste segregation, and adherence to institutional and regulatory guidelines.
Quantitative Safety and Disposal Parameters for Kinase Inhibitors
The following table summarizes key safety and disposal information derived from Safety Data Sheets of various kinase inhibitors. These parameters should be considered as general guidelines for handling this compound in the absence of specific data.
| Parameter | Guideline | Source Analogy |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[1] | General laboratory chemical handling |
| Primary Disposal Route | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3] | Standard for laboratory chemicals |
| Container Type | Use original packaging or a compatible, properly sealed, and clearly labeled waste container.[2][4] | Chemical waste management guidelines |
| Waste Segregation | Segregate from other waste streams, particularly from aqueous and non-halogenated solvents unless specifically permitted.[2] | Best practices for chemical waste |
| Accidental Release Measures | Avoid dust formation.[5] Sweep up, place in a bag, and hold for waste disposal. Ventilate area and wash spill site after material pickup is complete. | General for solid laboratory chemicals |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.[6]
-
Keep this compound waste separate from other laboratory waste streams to avoid unintended chemical reactions.[2]
3. Containment and Labeling:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and sealable container. This includes any remaining solid compound, contaminated weighing paper, and disposable labware.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed container intended for hazardous liquid waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any solvents or other chemicals present in the waste.
4. Storage and Disposal:
-
Store the sealed waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[2][3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. ptb.de [ptb.de]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. stemcell.com [stemcell.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Moz-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of Moz-IN-2, a potent inhibitor of the histone acetyltransferase MOZ. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of research outcomes.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the stability and integrity of this compound.
Handling:
-
Work in a designated area, preferably within a chemical fume hood, to control exposure.
-
Avoid the generation of dust and aerosols.
-
Use dedicated equipment and utensils. Clean all equipment thoroughly after use.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
General Disposal Guidelines:
-
Waste Identification: this compound waste should be classified as chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Storage of Waste: Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Context and Signaling Pathway
This compound is an inhibitor of the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also known as MYST3 or KAT6A. MOZ is a crucial epigenetic regulator involved in hematopoiesis and has been implicated in some forms of leukemia.[1] It functions by acetylating histones, which in turn regulates gene expression.
The diagram below illustrates the conceptual pathway of MOZ-mediated gene regulation and the point of inhibition by this compound. MOZ is part of a larger protein complex that binds to chromatin and acetylates histone H3, leading to the transcriptional activation of target genes such as HOXA9 and MEIS1.[2] These genes are critical for normal blood cell development. This compound blocks the acetyltransferase activity of MOZ, thereby preventing this gene activation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
